N-Benzoyl-L-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
17966-68-6 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2S)-2-benzamidobutanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
DJLTZJGULPLVOA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
melting_point |
171-173°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzoyl-L-aspartic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid is an acylated derivative of the non-essential amino acid, L-aspartic acid. This compound serves as a versatile building block in medicinal chemistry and has garnered significant interest for its potential therapeutic applications.[1] It is a metabolite of benzyl (B1604629) glucosinolate and is utilized for the modification of peptides and proteins.[2][3] Structurally, it features a benzoyl group attached to the amino group of L-aspartic acid. This modification significantly alters the molecule's physicochemical properties and biological activity, making it a subject of ongoing research in various fields, including drug development and biochemistry.[1][4]
Chemical Properties and Structure
The fundamental chemical and structural characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-benzamidobutanedioic acid | [2][4][5] |
| Synonyms | This compound, L-N-Benzoylaspartic acid, Bz-Asp-OH | [2][6] |
| Molecular Formula | C₁₁H₁₁NO₅ | [6][7] |
| Molecular Weight | 237.21 g/mol | [6][7] |
| CAS Number | 4631-12-3 | [6] |
| Appearance | White to off-white solid/powder | [2][6] |
| Melting Point | 171-176 °C | [2][6][7] |
| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [6] |
| Solubility | Water: 10 g/L at 25°C; DMSO: 200-250 mg/mL (requires sonication) | [6][7] |
| pKa | 3.31 ± 0.10 (Predicted) | [6] |
| Specific Optical Rotation | -7.0° to -11.0° (1% in Acetone at 25°C) | [6] |
| InChI | InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 | [2][4][5] |
| InChI Key | DJLTZJGULPLVOA-QMMMGPOBSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C(=O)N--INVALID-LINK--C(=O)O | [2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. The following protocol outlines a general procedure.
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for purification (e.g., chloroform (B151607), ether)
-
Deionized water
Procedure:
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The base converts the carboxylic acid groups to carboxylates, increasing solubility.
-
Benzoylation Reaction: Gradually add benzoyl chloride to the alkaline solution of L-aspartic acid. The reaction is typically carried out under controlled pH and temperature to favor the formation of the desired product and minimize by-products. Maintain the pH in the alkaline range (e.g., pH 10.75-11.5) with the addition of NaOH solution.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Acidification: Upon completion of the reaction, acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5. This will precipitate the this compound.
-
Isolation of Crude Product: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Purification
The crude this compound may contain impurities such as benzoic acid and dipeptide by-products.
Protocol for Purification:
-
Hydrolysis of Dipeptide Impurity: To remove the N-benzoyl-L-aspartyl-aspartic acid by-product, dissolve the crude product in an alkaline solution (pH 10.75-11.5) and heat to 40-55°C to hydrolyze the dipeptide.
-
Extraction of Benzoic Acid: After cooling, add a non-aqueous organic solvent such as chloroform or ether to the solution and stir vigorously. This will extract the benzoic acid impurity into the organic layer.
-
Separation: Separate the aqueous layer containing the sodium salt of this compound from the organic layer.
-
Precipitation and Isolation: Acidify the aqueous layer with HCl to precipitate the purified this compound.
-
Final Washing and Drying: Collect the purified product by filtration, wash with cold deionized water, and dry thoroughly.
Visualizations
Synthesis and Purification Workflow
References
- 1. This compound | 4631-12-3 | EAA63112 [biosynth.com]
- 2. This compound | Ambeed.com [ambeed.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, Manufacturer,Exporter,Supplier in India [globechemie.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Benzoyl-L-aspartic Acid: A Technical Guide to its Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, is a compound of growing interest in the fields of medicinal chemistry and drug development. It has been identified as a metabolite of benzyl (B1604629) glucosinolate and is recognized for its potential as an anticancer and anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its known biological activities. Particular focus is given to its role as a potential kinase inhibitor, an inducer of apoptosis, and its indirect influence on inflammatory pathways.[1]
Discovery and History
While this compound is utilized in contemporary research, detailed historical records of its initial discovery and first synthesis are not extensively documented in readily available scientific literature. The benzoylation of amino acids is a classic chemical transformation, with the Schotten-Baumann reaction, a common method for this process, being well-established since the late 19th century. It is plausible that this compound was first synthesized as part of broader investigations into the derivatization of amino acids. More recently, it has been identified as a naturally occurring compound in plants, such as in the flowers of Dolichos lablab L., and as a metabolite of benzyl glucosinolate.[1][3] Its documented use as a chiral resolving agent in the synthesis of other pharmaceutical compounds, such as bedaquiline, underscores its utility in synthetic chemistry.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its structure combines the features of L-aspartic acid with a benzoyl group attached to the alpha-amino group, rendering it a more lipophilic derivative. This modification is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅ | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| CAS Number | 4631-12-3 | [1] |
| Melting Point | 171-176 °C | [1][2][4] |
| IUPAC Name | (2S)-2-benzamidobutanedioic acid | |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [5] |
| pKa (Predicted) | 3.31 ± 0.10 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via the acylation of L-aspartic acid. The following protocols are based on established methods for the N-benzoylation of amino acids.
General Synthetic Workflow
The overall process for the laboratory-scale synthesis and purification of this compound can be outlined as follows:
Experimental Protocol 1: Schotten-Baumann Reaction
This method involves the reaction of L-aspartic acid with benzoyl chloride under alkaline conditions.
Materials:
-
L-Aspartic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Benzoyl chloride
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Dissolve L-aspartic acid in a 1 M NaOH solution in an ice bath, maintaining the temperature at 0-5 °C.
-
Slowly and concurrently, add benzoyl chloride and a 2 M NaOH solution to the reaction mixture. The pH should be maintained between 10 and 11 throughout the addition.
-
Stir the mixture vigorously at 0-5 °C for 2-3 hours after the addition is complete.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using 2 M HCl.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
Purification of Crude Product
Byproducts such as benzoic acid and the dipeptide N-benzoyl-L-aspartyl-aspartic acid can form during the synthesis. A patented method for purification involves the following steps:
Procedure:
-
Dissolve the crude this compound containing impurities in an aqueous solution and adjust the pH to 10.75-11.5 with an alkaline solution (e.g., 45% NaOH).[6]
-
Heat the solution to 40-55 °C and stir for approximately 30 minutes to hydrolyze the dipeptide byproduct.[6]
-
Cool the solution to room temperature.
-
To remove benzoic acid, add a non-aqueous organic solvent such as chloroform (B151607) or ether, stir vigorously, and allow the layers to separate.[6]
-
Isolate the aqueous layer and acidify with HCl to a pH of 1.5 to precipitate the purified this compound.[6]
-
Collect the white crystalline product by filtration.[6]
Biological Activity and Mechanism of Action
This compound has been identified as a compound with significant biological potential, particularly in oncology and immunology. While comprehensive studies on its specific mechanisms are still emerging, current evidence points towards its roles as a kinase inhibitor and an inducer of apoptosis.
Anticancer Activity
This compound is described as a potent inhibitor of tumor growth and an effective anticancer agent.[1] Its mechanism is believed to be, at least in part, through the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[1] By inhibiting these kinases, the compound can disrupt cancer cell proliferation and survival. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1]
While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported in the literature, derivatives of this compound have demonstrated potent antiproliferative effects.[4]
Hypothesized Apoptosis Induction Pathway
Based on its characterization as a kinase inhibitor that induces apoptosis, a plausible signaling pathway can be proposed. Many kinase inhibitors impact the mitochondrial (intrinsic) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of caspases.
Anti-inflammatory Potential
This compound is also being investigated for its anti-inflammatory properties.[2] A recent study on the constituents of Dolichos lablab L. flowers provides insight into a potential indirect mechanism.[3] In vivo, this compound may be metabolized back to L-aspartic acid.[3] L-aspartic acid can, in turn, regulate the activity of inflammasomes through N-methyl-d-aspartate (NMDA) receptors, leading to a reduction in the production of the pro-inflammatory cytokine IL-1β.[3]
Conclusion and Future Directions
This compound is a multifaceted compound with established utility in chemical synthesis and promising, though not yet fully elucidated, therapeutic potential. Its role as a kinase inhibitor and apoptosis inducer positions it as a candidate for further investigation in anticancer drug discovery. The emerging details of its potential anti-inflammatory mechanisms warrant deeper exploration. Future research should focus on obtaining quantitative data for its biological activities, such as determining IC₅₀ values against a broad panel of cancer cell lines and in various inflammatory models. Elucidating the specific kinase targets and the precise signaling pathways it modulates will be critical for its development as a therapeutic agent. The detailed experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to advance the understanding and application of this compound.
References
- 1. This compound | 4631-12-3 | EAA63112 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
- 5. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]
- 6. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyl-L-aspartic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of N-Benzoyl-L-aspartic acid, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential therapeutic applications, including its roles as an anticancer, anti-inflammatory, and antifungal agent. Detailed experimental protocols and data are presented to facilitate further investigation into its mechanism of action and therapeutic potential.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-aspartic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4631-12-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₅ | [2][4][5] |
| Molecular Weight | 237.21 g/mol | [1][2][6] |
| IUPAC Name | (2S)-2-benzamidobutanedioic acid | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 171-173 °C | [6] |
| Solubility | DMSO: 250 mg/mL (1053.92 mM) (Ultrasonic assistance may be required) |
Synthesis and Purification
Synthesis of this compound
This compound can be synthesized by the acylation of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. A general laboratory-scale protocol is provided below.
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent (e.g., chloroform, ether, or benzene (B151609) for purification)[2]
Procedure:
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.
-
While maintaining the pH of the solution between 9.5 and 12.0, gradually add benzoyl chloride with vigorous stirring.[2]
-
The reaction temperature should be maintained between 30-80°C.[2]
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification
Impurities such as benzoic acid and N-benzoyl-L-aspartyl-aspartic acid dipeptide may be present. A purification method involves the following steps:
-
Dissolve the crude product in an alkaline solution (pH 9.5-12.0) and heat to 30-80°C to hydrolyze any dipeptide by-product.[2]
-
After cooling, extract the solution with a non-aqueous organic solvent like chloroform, ether, or benzene to remove benzoic acid.[2]
-
Separate the aqueous layer and acidify with HCl to re-precipitate the purified this compound.[2]
-
Collect the purified product by filtration, wash with cold water, and dry.
Biological Activity and Potential Applications
This compound has demonstrated a range of biological activities, suggesting its potential in drug development.
Anticancer Activity
This compound is reported to be a potent inhibitor of tumor growth and an effective anticancer agent.[1] It is suggested to function as a kinase inhibitor, inducing apoptosis in cancer cells.[1]
Logical Workflow for Anticancer Activity Assessment
Caption: Workflow for investigating the anticancer properties of this compound.
Proposed Signaling Pathway for Apoptosis Induction
References
- 1. This compound | 4631-12-3 | EAA63112 [biosynth.com]
- 2. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 3. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 7. US4518792A - Process for preparing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
Solubility Profile of N-Benzoyl-L-aspartic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-Benzoyl-L-aspartic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in the table below for easy comparison.
| Solvent | Temperature | Solubility | Molar Solubility (approx.) |
| Water | 25 °C | 10 g/L[1] | 42.16 mM |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 250 mg/mL[2][3] | 1053.92 mM[2][3] |
| Dimethyl sulfoxide (DMSO) | Not Specified | 200 mg/mL[4] | 843.13 mM[4] |
Note: The slight variation in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound. It is also noted that the use of hygroscopic DMSO can significantly impact the solubility of the product, and freshly opened DMSO is recommended.[3] For in vivo studies, a suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported with a solubility of 2.08 mg/mL.[5] A clear solution was achieved at ≥ 2.08 mg/mL in vehicles of 10% DMSO >> 90% (20% SBE-β-CD in saline) and 10% DMSO >> 90% corn oil.[5]
Qualitative and Inferred Solubility
While quantitative data is limited, qualitative information and the chemical structure of this compound (a benzoyl derivative of an amino acid) suggest the following:
-
Alcohols (e.g., Ethanol (B145695), Methanol): Given its polar nature and the presence of carboxylic acid and amide groups capable of hydrogen bonding, this compound is expected to have some solubility in polar protic solvents like ethanol and methanol. Recrystallization from ethanol/water mixtures has been mentioned, which supports its solubility in such systems.[1]
-
Ethers (e.g., Diethyl ether): It is likely to be poorly soluble in non-polar aprotic solvents like diethyl ether.
-
Chlorinated Solvents (e.g., Chloroform (B151607), Dichloromethane): A method for purifying this compound involves the use of chloroform to extract benzoic acid, suggesting that this compound itself has low solubility in this solvent.
-
Aqueous Basic Solutions: As a carboxylic acid, this compound will exhibit increased solubility in aqueous alkaline solutions due to the formation of a salt.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as molarity (mol/L) at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Spectroscopic Profile of N-Benzoyl-L-aspartic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for N-Benzoyl-L-aspartic acid, a key metabolite and building block in various biochemical and pharmaceutical applications. Due to the limited availability of public spectroscopic data for this specific compound, this document also presents general experimental protocols and data for closely related compounds to serve as a practical reference for researchers in the field.
Physicochemical Properties
This compound (C₁₁H₁₁NO₅) is a derivative of the amino acid L-aspartic acid, with a molecular weight of 237.21 g/mol .[1] It is typically a white to off-white solid.[2]
Spectroscopic Data Summary
Comprehensive, publicly available datasets for this compound are scarce. The following tables summarize the available information and provide context with data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| This compound | Data not available | Data not available | - |
Table 2: Infrared (IR) Spectroscopy Data
An FTIR spectrum of this compound has been recorded using the KBr wafer technique, though a detailed peak list is not publicly available.[1] The expected characteristic absorption bands are based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H Stretch (Amide) | 3400-3200 |
| C=O Stretch (Carboxylic Acid) | 1725-1700 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1550-1510 |
| C-N Stretch | 1400-1000 |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
Table 3: Mass Spectrometry (MS) Data
The exact mass and molecular formula of this compound are well-established. However, detailed fragmentation patterns from techniques like MS/MS are not widely published.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Monoisotopic Mass | 237.0637 u |
| Fragmentation Data | Data not available |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition :
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Analysis : Determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. Propose fragmentation pathways to confirm the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
The Natural Occurrence of N-Benzoyl-L-aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid is an organic compound found in various natural sources, including certain plant species and as a metabolic byproduct in insects and potentially humans. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data where available, detailed experimental protocols for its analysis, and insights into its potential biological significance, particularly in the context of signaling pathways. While research on this specific compound is ongoing, this document consolidates the current knowledge to support further investigation and potential applications in drug development.
Natural Occurrence
This compound has been identified in the plant kingdom and as a metabolite derived from the breakdown of other natural compounds.
-
In Plants: The presence of this compound has been confirmed in at least two plant species:
-
As a Metabolite:
-
Benzyl (B1604629) Glucosinolate Metabolism: this compound is a major metabolite of benzyl glucosinolate, a natural compound found in plants of the order Brassicales[3][4]. The metabolic conversion is thought to occur in organisms that consume these plants.
-
Insect Metabolism: It has been identified as a benzyl alcohol metabolite in the greenbug aphid, Schizaphis graminum[5].
-
Quantitative Data
Quantitative data for this compound in natural sources is limited. The following table summarizes the available information.
| Source | Sample Type | Concentration | Notes |
| Amaranthus tricolor | Leaves | Reported as "dominant" | A 2023 study using HPLC-DAD-ESI/HRMS identified it as a dominant amino acid, but did not provide a specific concentration[2]. |
| Human | Urine | Data not available | While its presence has been reported, no quantitative studies on the concentration of this compound in human urine were found in the reviewed literature. |
| Human (for comparison) | Urine | 19.7 +/- 10.8 mg/g creatinine | This value is for the related compound N-acetyl-L-aspartic acid in normal and abnormal control urine specimens[6]. |
Experimental Protocols
The detection and quantification of this compound in biological matrices typically involve chromatographic techniques coupled with mass spectrometry.
Detection in Amaranthus tricolor using HPLC-DAD-ESI/HRMS
This protocol is based on the methodology used to identify this compound in the leaves of Amaranthus tricolor[2].
3.1.1. Sample Preparation (Extraction)
-
Homogenization: Homogenize fresh or freeze-dried plant material (e.g., leaves) into a fine powder.
-
Extraction Solvent: Use a suitable solvent such as methanol, ethanol, or acetone.
-
Extraction Process: Macerate the powdered plant material with the chosen solvent. The use of ultrasonication can enhance extraction efficiency.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated under reduced pressure.
3.1.2. HPLC-DAD-ESI/HRMS Analysis
-
HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).
-
Column: A reversed-phase column (e.g., C18) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is typically employed.
-
Detection:
-
DAD: To monitor the elution profile at various wavelengths.
-
ESI-HRMS: Electrospray ionization in both positive and negative ion modes coupled to a high-resolution mass spectrometer for accurate mass measurement and fragmentation analysis.
-
-
Identification: this compound is identified based on its retention time, accurate mass (m/z 236.0564 for the deprotonated molecule [M-H]⁻), and fragmentation pattern in MS/MS experiments[2].
General Protocol for Quantification in Plant Extracts using HPLC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in plant extracts.
3.2.1. Workflow Diagram
Caption: A general workflow for the quantification of this compound in plant samples.
3.2.2. Detailed Steps
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Extraction:
-
Weigh a precise amount of homogenized plant tissue.
-
Add a defined volume of extraction solvent (e.g., 80% methanol).
-
Include an internal standard for improved accuracy.
-
Vortex and sonicate the mixture.
-
Centrifuge to pellet the solid material.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition: Monitor the transition of the precursor ion (m/z 236.1 for [M-H]⁻) to a specific product ion.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Biological Activity
The biological role of this compound is an emerging area of research. Current evidence suggests its potential involvement in inhibiting protein kinase signaling pathways.
Protein Kinase Inhibition
This compound is suggested to be a potent inhibitor of tumor growth and an effective anticancer agent by acting as a kinase inhibitor[1]. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by phosphorylating target proteins. Their dysregulation is a hallmark of many diseases, including cancer.
While the specific protein kinase targets of this compound have not been fully elucidated, its chemical structure, an N-acyl-L-amino acid, is a scaffold that has been explored for the development of inhibitors for various enzymes.
Proposed General Mechanism of Kinase Inhibition
The following diagram illustrates a generalized protein kinase signaling pathway and the potential point of inhibition by a small molecule inhibitor like this compound.
Caption: Generalized protein kinase signaling pathway with potential inhibition by this compound.
Metabolism of Benzyl Glucosinolate
This compound is a metabolite of benzyl glucosinolate[3][4]. The metabolic pathway is not fully detailed in the literature but is thought to involve the enzymatic hydrolysis of benzyl glucosinolate to benzyl isothiocyanate, which is then further metabolized.
Conclusion and Future Directions
This compound is a naturally occurring compound with established presence in certain plants and as a metabolite. Its potential as a protein kinase inhibitor makes it a molecule of interest for drug development, particularly in oncology. However, there are significant gaps in the current knowledge. Future research should focus on:
-
Quantitative Analysis: A systematic quantification of this compound in various plant sources and human biological fluids is necessary to understand its natural abundance and potential dietary intake.
-
Bioavailability and Metabolism: Studies are needed to elucidate the absorption, distribution, metabolism, and excretion of this compound in humans.
-
Mechanism of Action: Identifying the specific protein kinase targets and elucidating the detailed mechanism of inhibition are crucial steps for its development as a therapeutic agent.
-
Biosynthetic Pathway: A complete characterization of the biosynthetic pathway of this compound in plants and the metabolic pathway from benzyl glucosinolate in other organisms will provide a deeper understanding of its biological context.
This technical guide provides a foundation for researchers and professionals in the field to build upon, fostering further exploration into the natural occurrence and therapeutic potential of this compound.
References
- 1. Antioxidant and Antimicrobial Effects of Baby Leaves of Amaranthus tricolor L. Harvested as Vegetable in Correlation with Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 4. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzoyl-L-aspartic Acid: A Comprehensive Technical Review of its Biological Role as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid, a metabolite found in biological systems, has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, focusing on its implications as an anti-cancer, anti-inflammatory, and immunomodulatory agent. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is an acylated derivative of the non-essential amino acid L-aspartic acid. It has been identified as a metabolite in various organisms and is also utilized in chemical synthesis, notably as a building block for peptides and the artificial sweetener aspartame.[1] Emerging research has highlighted its potential as a bioactive molecule with diverse physiological effects. This guide delves into the core biological activities of this compound, providing a technical foundation for researchers and drug development professionals.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily centered around its anti-proliferative, anti-inflammatory, and immunomodulatory properties.
Anti-Cancer Activity
This compound has been described as a potent inhibitor of tumor growth and an effective anticancer agent.[2] Its mechanism of action is believed to involve the inhibition of protein kinases, crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] By blocking the activity of these kinases, this compound can induce apoptosis, or programmed cell death, in cancer cells.[2]
2.1.1. Kinase Inhibition
While the specific kinases targeted by this compound are not yet fully elucidated, its classification as a kinase inhibitor suggests a broad potential for therapeutic intervention in oncology.[2] The general mechanism of kinase inhibition involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby disrupting the downstream signaling cascade.
2.1.2. Induction of Apoptosis
The induction of apoptosis is a key mechanism of many anti-cancer therapies. For N-substituted benzamides, a class of compounds to which this compound belongs, apoptosis is often initiated through the intrinsic, or mitochondrial, pathway.[2] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis.[2] Specifically, the activation of caspase-9 is a critical step in this process.[2]
Anti-Inflammatory and Immunomodulatory Activity
This compound and its derivatives have shown potential as anti-inflammatory agents.[3] One of the key mechanisms underlying this activity is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4]
2.2.1. Inhibition of LFA-1/ICAM-1 Interaction
The LFA-1/ICAM-1 interaction is a critical step in the adhesion and transendothelial migration of leukocytes to sites of inflammation. By inhibiting this interaction, N-benzoyl amino acid derivatives can modulate the immune response and reduce inflammation.[4] This makes them attractive candidates for the development of therapies for autoimmune and inflammatory diseases.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the activity of related N-benzoyl amino acid derivatives, providing a benchmark for its potential efficacy.
| Compound Class | Biological Activity | Target/Assay | IC50 / Activity | Reference |
| N-Benzoyl Amino Acid Derivatives | Anti-cancer | Various Cancer Cell Lines | Varies by derivative and cell line | [5][6][7] |
| N-Benzoyl Amino Acid Derivatives | LFA-1/ICAM-1 Inhibition | ELISA | Varies by derivative | [4] |
Signaling and Metabolic Pathways
Apoptosis Induction Pathway
The induction of apoptosis by N-substituted benzamides, including potentially this compound, is thought to proceed via the intrinsic pathway, as depicted below.
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
LFA-1/ICAM-1 Signaling Pathway
The inhibition of the LFA-1/ICAM-1 interaction by N-benzoyl amino acid derivatives disrupts a key step in leukocyte adhesion and migration.
Figure 2: Inhibition of LFA-1/ICAM-1 mediated leukocyte adhesion.
Biosynthesis of N-Acyl Amino Acids
The biosynthesis of N-acyl amino acids can occur through several enzymatic pathways. One proposed mechanism involves the direct condensation of a fatty acid (or its CoA derivative) with an amino acid.
Figure 3: A potential biosynthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate peptide
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Stop solution (e.g., 75 mM H₃PO₄ or EDTA)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific kinase, and its substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Workflow:
Figure 4: Workflow for a general kinase inhibition assay.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
This compound
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare test solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO).
-
In separate test tubes, mix 0.5 mL of BSA solution with 0.1 mL of the respective test solutions.
-
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 72°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS to each tube.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Apoptosis Assay: Caspase-9 Activity
This protocol measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Caspase-9 colorimetric substrate (e.g., LEHD-pNA)
-
Microplate reader
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells using the cell lysis buffer.
-
Transfer the cell lysates to a new microplate.
-
Add the caspase-9 colorimetric substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.
-
Calculate the caspase-9 activity based on the rate of color development.
Conclusion and Future Directions
This compound is a metabolite with significant potential as a therapeutic agent, particularly in the fields of oncology and immunology. Its roles as a kinase inhibitor, an inducer of apoptosis, and a modulator of the LFA-1/ICAM-1 interaction provide a strong rationale for further investigation.
Future research should focus on:
-
Identifying the specific protein kinase targets of this compound.
-
Elucidating the precise molecular mechanisms of its anti-inflammatory and immunomodulatory effects.
-
Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Performing structure-activity relationship studies to optimize its potency and selectivity.
The information presented in this technical guide serves as a foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Introduction to N-benzoyl protecting groups in amino acids
An In-Depth Technical Guide to N-Benzoyl Protecting Groups for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the fields of peptide chemistry and drug development. The N-benzoyl (Bz) group, an acyl-type protecting group, offers a distinct profile of high stability for the amino function of amino acids. This technical guide provides a comprehensive overview of the N-benzoyl group, detailing its introduction, cleavage, stability, and applications, supported by experimental protocols and quantitative data.
Introduction to the N-Benzoyl Group
The N-benzoyl group is formed by the acylation of the primary or secondary amine of an amino acid with a benzoyl moiety, creating a highly stable amide bond. Historically, this type of reaction was pivotal in the early days of peptide synthesis, as demonstrated by Emil Fischer's work.[1][2] Unlike the more common carbamate-based protecting groups such as Boc, Fmoc, and Cbz, the benzoyl group's amide linkage confers exceptional stability against a wide range of chemical conditions, making it a non-labile protector for the α-amino group. Its utility lies in applications where robust protection is paramount and where harsh cleavage conditions are tolerable in the overall synthetic scheme.
One of the primary advantages of benzoylation is that the resulting N-benzoyl amino acid derivatives are often stable, crystalline solids with sharp, high melting points, which facilitates their purification and characterization compared to other acylated derivatives like acetyls.
Synthesis: Introduction of the N-Benzoyl Group
The most common and efficient method for the N-benzoylation of amino acids is the Schotten-Baumann reaction .[1][2] This reaction involves treating the amino acid with benzoyl chloride under basic aqueous conditions. The base, typically sodium hydroxide (B78521) or sodium bicarbonate, serves two critical roles: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
The reaction is typically biphasic, with the starting materials and product often remaining in the organic phase (or precipitating out) while the inorganic byproducts are sequestered in the aqueous phase.
Diagram 1: General Workflow for N-Benzoylation
Caption: Experimental workflow for the N-benzoylation of an amino acid.
Diagram 2: Schotten-Baumann Reaction Mechanism
Caption: Mechanism for N-benzoylation via the Schotten-Baumann reaction.
Experimental Protocol: N-Benzoylation of Glycine (B1666218)
This protocol describes the synthesis of N-benzoyl glycine (Hippuric Acid) via the Schotten-Baumann reaction.
Materials and Equipment:
-
Glycine
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Conical flask (100 mL) with stopper
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
pH indicator paper (e.g., Congo red paper)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation of Glycine Solution: In a 100 mL conical flask, dissolve 1.0 g of glycine in 10 mL of 10% NaOH solution. Cool the solution in an ice bath.
-
Acylation Reaction: To the cooled glycine solution, add 1.5 mL of benzoyl chloride in approximately four equal portions. After each addition, stopper the flask and shake it vigorously for several minutes until the smell of benzoyl chloride has diminished. The temperature should be maintained below 15 °C.
-
Reaction Completion: After all the benzoyl chloride has been added, continue to shake the mixture for an additional 10-15 minutes to ensure the reaction is complete.
-
Precipitation of Product: Transfer the reaction mixture to a beaker containing about 20 g of crushed ice. Carefully acidify the solution by slowly adding concentrated HCl dropwise while stirring, until the solution is acidic to Congo red paper (pH ~3-5). A white crystalline precipitate of N-benzoyl glycine will form.
-
Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid crystals thoroughly with several portions of cold deionized water to remove sodium chloride and any unreacted benzoic acid.
-
Purification and Drying: The crude product can be purified by recrystallization from a minimal amount of boiling water or a dilute ethanol-water mixture. Dry the purified crystals in an oven at 100-110 °C or in a vacuum desiccator.
Quantitative Data
The Schotten-Baumann method and its variations provide good to excellent yields for the N-benzoylation of various amino acids.
| Amino Acid | N-Benzoyl Derivative Name | Yield (%) | Melting Point (°C) | Reference |
| Glycine | (S)-2-(benzamido)acetic acid (Hippuric Acid) | 90% | 189–191 | |
| Alanine | (S)-2-(benzamido)propanoic acid | 90% | - | |
| Phenylalanine | (S)-2-(benzamido)-3-phenylpropanoic acid | 88% | 190–192 | |
| Leucine | (S)-2-(benzamido)-4-methylpentanoic acid | 90% | 130–135 | |
| Glycine | N-(4-nitrobenzoyl)glycine | 85% | 192–193 | |
| Valine | N-(4-methylbenzoyl)-L-valine methyl ester | - | - | [3] |
| Tryptophan | N-(3,4-dimethoxybenzoyl)-L-tryptophan methyl ester | - | - | [3] |
Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.
Cleavage: Deprotection of the N-Benzoyl Group
The exceptional stability of the N-benzoyl group's amide bond is its defining characteristic. It is resistant to conditions used to cleave common carbamate (B1207046) protecting groups:
-
Stable to Strong Acid (TFA): Unaffected by conditions used for Boc-group removal (e.g., neat TFA or TFA/DCM mixtures).[4][5]
-
Stable to Base (Piperidine): Unaffected by the basic conditions used for Fmoc-group removal (e.g., 20% piperidine (B6355638) in DMF).
-
Stable to Hydrogenolysis: Unaffected by catalytic hydrogenation (e.g., H₂/Pd-C) used for Cbz-group removal.
Cleavage of the N-benzoyl group requires forcing conditions, typically strong acid hydrolysis . This involves heating the N-protected amino acid or peptide in a concentrated mineral acid like hydrochloric acid at elevated temperatures (e.g., reflux).[3][6] These conditions are harsh and will also cleave peptide bonds and most acid-labile side-chain protecting groups, making the N-benzoyl group unsuitable for strategies that require mild, selective deprotection.
Experimental Protocol: Acid Hydrolysis of N-Benzoyl Alanine
This protocol provides a general method for the cleavage of the N-benzoyl group.
Materials and Equipment:
-
N-benzoyl-L-alanine
-
2 N Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies for monitoring
Procedure:
-
Reaction Setup: Place the N-benzoyl-L-alanine in a round-bottom flask. For each 100 mg of substrate, add approximately 5 mL of 2 N HCl.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at time intervals (e.g., every 2-4 hours) and analyzing them by TLC, comparing against starting material and authentic amino acid standards.
-
Work-up: Once the reaction is complete (disappearance of starting material), allow the solution to cool to room temperature.
-
Isolation: The resulting solution containing the free amino acid hydrochloride and benzoic acid can be processed further. The benzoic acid can often be removed by extraction with a non-polar organic solvent (e.g., diethyl ether) after adjusting the pH. The aqueous layer containing the amino acid can then be concentrated under reduced pressure.
Stability and Orthogonality Comparison
The choice of a protecting group is dictated by its stability profile and orthogonality—the ability to remove one group without affecting others. The N-benzoyl group is orthogonal to Fmoc and Cbz but its own removal conditions are generally non-orthogonal.
Diagram 3: Comparison of N-Protecting Group Cleavage Conditions
Caption: Orthogonality chart of common N-protecting groups and their cleavage reagents.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Stability: Extremely robust to acidic, basic, and reductive conditions used in standard peptide synthesis. | Harsh Cleavage: Removal requires non-selective, harsh conditions (strong acid/heat) that can degrade peptides. |
| Crystalline Products: N-benzoyl derivatives are often highly crystalline, facilitating purification and handling. | Lack of Orthogonality: Cleavage conditions are not orthogonal to many side-chain protecting groups or the peptide backbone itself. |
| Low Cost: Benzoyl chloride is an inexpensive and readily available reagent. | Potential for Racemization: While generally low, some activation methods for the carboxyl group of N-benzoyl amino acids can pose a risk of racemization. |
| Simple Introduction: The Schotten-Baumann reaction is a straightforward and high-yielding procedure. | Limited Modern Applicability: Unsuitable for most modern solid-phase peptide synthesis (SPPS) strategies due to cleavage difficulty. |
Applications
Despite its limitations in modern SPPS, the N-benzoyl group remains relevant in several areas:
-
Characterization of Amines and Amino Acids: The formation of a solid benzoyl derivative with a distinct melting point is a classic method for identifying and characterizing primary and secondary amines, including amino acids.
-
Precursors for Heterocyclic Synthesis: N-benzoyl amino acids, such as hippuric acid, are valuable starting materials for the synthesis of various heterocyclic compounds, like azlactones (oxazolones).
-
Biologically Active Molecules: The N-benzoyl moiety is present in numerous molecules with demonstrated biological activity. Researchers have synthesized and screened libraries of N-benzoyl amino acid derivatives for various therapeutic targets, including antifungal agents and DNA methylation inhibitors.[3][7]
-
Permanent Protection: In synthetic schemes where the N-terminal amine must be permanently blocked and is not required for the final product's function, the benzoyl group serves as an effective and inexpensive capping agent.
Conclusion
The N-benzoyl group is a highly stable protecting group for the amino function of amino acids, introduced efficiently via the Schotten-Baumann reaction. Its robustness makes it resistant to the cleavage conditions for nearly all other common protecting groups. However, this same stability necessitates harsh acid hydrolysis for its removal, limiting its utility in modern, mild synthetic strategies like SPPS. Its primary applications today are in the derivatization of amino acids for characterization, as a permanent capping agent, and as a key structural component in the synthesis of heterocyclic and biologically active compounds. For the researcher, understanding the distinct stability profile of the N-benzoyl group is key to leveraging its advantages while being mindful of its significant limitations.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
N-Benzoyl-L-aspartic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for N-Benzoyl-L-aspartic acid. The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring appropriate responses to accidental contact.
Chemical and Physical Properties
This compound is an organic compound classified as a derivative of aspartic acid.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |
| Molecular Weight | 237.21 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 176 °C | [2] |
| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 10 g/L at 25°C | [1] |
| Solubility in Solvents | Soluble in DMSO (250 mg/mL with sonication) | [2][5] |
| pKa | 3.31 ± 0.10 (Predicted) | [2] |
| Flash Point | 257.4 °C | [1] |
Toxicological Data
The toxicological profile of this compound has not been extensively investigated. However, available data indicates a potential for mild toxicity. It is important to handle this compound with appropriate care to avoid adverse health effects.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 1740 mg/kg | Details of toxic effects not reported other than lethal dose value. |
Hazard Identification and Safety Precautions
While not classified as a hazardous substance by all sources, some data suggests that this compound may cause skin, eye, and respiratory irritation.[6] Therefore, it is crucial to adhere to the following safety precautions.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields are recommended.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: An impervious lab coat or other protective clothing should be worn.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.
Engineering Controls
Engineering controls should be in place to further reduce the risk of exposure:
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Safety Stations: Ensure easy access to a safety shower and an eye wash station.
Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment:
-
Handling: Avoid inhalation and contact with eyes and skin.[7] Prevent the formation of dust and aerosols.[7] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[7] Protect from direct sunlight and sources of ignition.[7] Recommended storage temperatures are -20°C for the powder (long-term) and in solvent.[4][5]
Emergency and First Aid Procedures
In the event of accidental exposure, the following first aid measures should be taken immediately.
-
Eye Contact: Immediately flush the eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[7] If irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide respiratory support and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water and seek immediate medical attention.[7]
Experimental Protocols for Safety Assessment
The following are summaries of standard experimental protocols that could be used to assess the safety of this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[8][9]
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Procedure: A single dose of the test substance is applied to a small area of the animal's skin.[10] An untreated area of skin serves as a control.[10]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours after application).[10]
-
Evaluation: The severity of the skin reactions is scored, and the reversibility of any effects is observed for up to 14 days.[10]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.[7][11]
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[12] The other eye remains untreated and serves as a control.[12]
-
Observation: The eyes are examined at specific intervals after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.
-
Evaluation: The severity of the ocular lesions is scored to determine the level of irritation or corrosion. The reversibility of the effects is also assessed.
Acute Toxicity - LD50 (Intraperitoneal)
This test is designed to determine the dose of a substance that is lethal to 50% of a test animal population.[13]
-
Animal Model: Mice are commonly used for this test.[13]
-
Procedure: The test substance is administered via intraperitoneal injection to several groups of animals at different dose levels.[14]
-
Observation: The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[15]
-
Evaluation: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods.[16]
Visual Guides to Safety and Handling
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
- 2. N-BENZOYL-ASPARTIC ACID | 4631-12-3 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. enamine.net [enamine.net]
- 16. scielo.br [scielo.br]
Methodological & Application
Synthesis of N-Benzoyl-L-aspartic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzoyl-L-aspartic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its potential applications in the modification of peptides and proteins. The synthesis is achieved through the N-benzoylation of L-aspartic acid using the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This protocol details the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a derivative of the naturally occurring amino acid L-aspartic acid. The introduction of the benzoyl group can modify the physicochemical properties of the parent amino acid, making it a valuable building block in the synthesis of more complex molecules, including peptides and peptidomimetics. The Schotten-Baumann reaction is an effective method for this transformation, involving the reaction of an amine with an acid chloride in the presence of a base. This application note presents a detailed protocol for the synthesis of this compound, suitable for use by researchers and professionals in the fields of organic synthesis and drug discovery.
Materials and Methods
Reagents and Equipment
-
L-Aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Experimental Protocol
The synthesis of this compound is performed via the Schotten-Baumann reaction as outlined below:
-
Preparation of the L-aspartic acid solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of the L-aspartic acid, increasing its nucleophilicity.
-
Reaction setup: Cool the flask containing the L-aspartic acid solution in an ice bath to maintain a low temperature during the addition of benzoyl chloride. This helps to control the exothermic reaction and minimize side reactions.
-
Addition of benzoyl chloride: Slowly add benzoyl chloride to the stirred solution from a dropping funnel. Throughout the addition, monitor and maintain the pH of the reaction mixture within the alkaline range (typically pH 9-12) by adding a solution of sodium hydroxide. This is crucial for neutralizing the hydrochloric acid byproduct and driving the reaction to completion.
-
Reaction monitoring: After the complete addition of benzoyl chloride, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and isolation: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution as a white solid.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water, to yield the pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 171-173 °C[1] |
| Purity (Typical) | >95% (after recrystallization) |
| Yield (Typical) | High yields are generally expected. |
| ¹H NMR Data | (Expected) δ (ppm): 2.8-3.0 (m, 2H, β-CH₂), 4.8-5.0 (m, 1H, α-CH), 7.4-7.6 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 8.5-8.7 (d, 1H, NH), 12.0-13.0 (br s, 2H, COOH). |
| ¹³C NMR Data | (Expected) δ (ppm): 36-38 (β-CH₂), 50-52 (α-CH), 127-129 (Ar-CH), 131-133 (Ar-CH), 133-135 (Ar-C), 167-169 (C=O, amide), 172-174 (C=O, carboxylic acid). |
Note: Specific yields and NMR data should be determined experimentally as they can vary based on reaction conditions and the purity of the starting materials.
Visualization
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Synthesis Workflow Diagram
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound using the Schotten-Baumann reaction. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the desired product in good purity. The provided quantitative data and workflow visualization serve as valuable resources for the successful execution of this synthesis in a laboratory setting. This protocol is anticipated to be a useful tool for scientists engaged in peptide synthesis, medicinal chemistry, and the development of novel therapeutics.
References
Application Notes and Protocols for Modified Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The incorporation of aspartic acid (Asp) residues into peptide sequences during solid-phase peptide synthesis (SPPS), particularly using the widespread Fmoc/tBu strategy, presents a significant challenge due to the base-catalyzed formation of aspartimide. This intramolecular cyclization is a critical side reaction that can lead to a variety of unwanted by-products, including racemization and the formation of β-peptides, which are often difficult to separate from the target peptide.[1][2][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.[2]
To address this issue, various strategies have been developed, primarily focusing on the modification of the aspartic acid building block. While N-Benzoyl-L-aspartic acid is not a conventionally used derivative for preventing this side reaction in standard Fmoc SPPS, the principles of peptide chemistry allow for an evaluation of its potential. A benzoyl group on the α-amine would be a permanent protecting group, not suitable for stepwise chain elongation. Instead, the focus has been on optimizing the temporary Nα-Fmoc group and the permanent β-carboxyl (–COOH) side-chain protecting group.
The most common approach to mitigate aspartimide formation is the use of sterically hindered ester protecting groups for the β-carboxyl function of the aspartic acid. These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus suppressing the formation of the succinimide (B58015) ring intermediate.[3][4] Examples of such protecting groups include 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno).[2][3]
Another effective strategy involves the use of non-ester-based side-chain protecting groups, which fundamentally alter the electronics of the side chain to prevent cyclization.[1] Furthermore, modifying the Fmoc deprotection conditions, for instance by adding acidic additives to the piperidine (B6355638) solution, can also reduce the extent of aspartimide formation.[5] For particularly challenging sequences, alternative Nα-protecting groups that are cleaved under non-basic conditions, such as p-nitrobenzyloxycarbonyl (pNZ), can be employed to circumvent the base-catalyzed side reaction entirely.[1]
The selection of the appropriate aspartic acid derivative is crucial for the successful synthesis of complex peptides, ensuring higher purity of the crude product and simplifying downstream purification processes. This is especially critical in the manufacturing of peptide-based active pharmaceutical ingredients (APIs).[2]
Quantitative Data Summary
The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been quantitatively evaluated. The data below is derived from studies on the model peptide Scorpion toxin II (VKDXYI), where the resin-bound peptide was subjected to extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.[2]
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Adjacent Residue (X) | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 57.8 | 39.3 | 11.2 |
| Fmoc-Asp(OMpe)-OH | Gly | 81.3 | 17.5 | 4.6 |
| Fmoc-Asp(OBno)-OH | Gly | 89.5 | 9.2 | 1.5 |
| Fmoc-Asp(OtBu)-OH | Asn | 70.8 | 27.8 | 9.7 |
| Fmoc-Asp(OMpe)-OH | Asn | 91.1 | 7.9 | 2.5 |
| Fmoc-Asp(OBno)-OH | Asn | 98.2 | 1.0 | 0.2 |
| Fmoc-Asp(OtBu)-OH | Arg | 78.4 | 20.2 | 7.8 |
| Fmoc-Asp(OMpe)-OH | Arg | 91.0 | 8.1 | 2.4 |
| Fmoc-Asp(OBno)-OH | Arg | 97.8 | 1.2 | 0.3 |
Data sourced from comparative tests simulating 100 deprotection cycles.[2]
Table 2: Aspartimide Formation per Deprotection Cycle for the Asp-Gly Sequence
| Fmoc-Asp Derivative | Aspartimide Formation per Cycle (%) |
| Fmoc-Asp(OtBu)-OH | 0.55 |
| Fmoc-Asp(OMpe)-OH | 0.21 |
| Fmoc-Asp(OBno)-OH | 0.10 |
Calculated based on first-order decay after 100 simulated deprotection cycles.[2]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation in SPPS.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
Solid support (resin), e.g., Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling activator: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Methanol (MeOH)
Procedure:
-
Resin Swelling:
-
Place the dry resin in a suitable reaction vessel.
-
Add DCM to fully immerse the resin beads.
-
Allow the resin to swell for 20-30 minutes at room temperature.
-
Remove the DCM by filtration.[6]
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and by-products.
-
Perform a series of washes in the following order: DMF (3x), DCM (3x), DMF (3x). Each wash should be for approximately 30-60 seconds with agitation.[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling activator (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, a qualitative test such as the Kaiser test can be performed.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin as described in step 3 to remove excess reagents and by-products.[6]
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Using Sterically Hindered Fmoc-Asp(OR)-OH Derivatives
This protocol is a modification of the standard coupling step for incorporating derivatives like Fmoc-Asp(OBno)-OH to suppress aspartimide formation.
Procedure:
-
Follow steps 1-3 of Protocol 1 for resin preparation and Fmoc deprotection.
-
Coupling of Fmoc-Asp(OBno)-OH:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (2-3 equivalents) and a suitable coupling activator (e.g., HBTU or HATU, 2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Due to the steric bulk of the protecting group, a longer coupling time may be required. Agitate the reaction mixture for 2-4 hours at room temperature.[2] For particularly difficult couplings, a double coupling (repeating the coupling step with a fresh solution) may be necessary.
-
Perform a Kaiser test to ensure the reaction has gone to completion.
-
-
Follow step 5 of Protocol 1 for the final washing.
-
Proceed with the synthesis of the subsequent amino acids as per Protocol 1.
Protocol 3: Final Peptide Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (thoroughly washed and dried)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
Procedure:
-
N-terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed by following the deprotection step in Protocol 1.[7]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 3 hours.[8]
-
Cleavage Reaction:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the filtrate) with stirring.
-
The peptide will precipitate as a solid.
-
-
Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: N-Benzoyl-L-aspartic Acid as a Side-Chain Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of N-Benzoyl-L-aspartic acid as a side-chain protecting group in peptide synthesis is not a widely documented or standard procedure in the current scientific literature. The following application notes and protocols are presented as a theoretical exploration based on established principles of peptide chemistry and protecting group strategy. These methodologies are intended for investigational use and would require significant optimization and validation.
Introduction
The selection of an appropriate side-chain protecting group for trifunctional amino acids is a critical aspect of solid-phase peptide synthesis (SPPS). For aspartic acid, the primary challenge is the prevention of aspartimide formation, a side reaction that can lead to chain termination, epimerization, and the formation of β-peptides.[1][2] Commonly employed protecting groups for the β-carboxyl group of aspartic acid include esters such as tert-butyl (OtBu) and benzyl (B1604629) (OBzl).[3]
This document explores the hypothetical application of the N-Benzoyl group for the side-chain protection of L-aspartic acid. A benzoyl group, being an acyl group, would form an anhydride (B1165640) linkage with the β-carboxyl group of aspartic acid. This is a departure from the more common ester-based protection. The stability and cleavage of such a group would be key determinants of its utility.
Proposed Advantages and Disadvantages
A summary of the potential advantages and disadvantages of using an N-Benzoyl protecting group for the aspartic acid side chain is presented in Table 1. This is a theoretical assessment and would require experimental validation.
| Feature | Proposed Advantage/Disadvantage | Rationale |
| Stability | Potentially stable to acidic conditions used for Nα-Boc deprotection. | Acyl groups are generally stable to moderate acid. |
| Cleavage | May be cleavable under basic conditions (hydrolysis). | Benzoyl esters and amides can be hydrolyzed with base.[4] |
| Orthogonality | Could be orthogonal to the Fmoc/tBu strategy if cleavage conditions are sufficiently distinct. | If removable with a specific reagent not affecting Fmoc or tBu groups. |
| Aspartimide Formation | The effect on aspartimide formation is unknown and would be a critical parameter to investigate. | The electron-withdrawing nature of the benzoyl group might influence the susceptibility of the backbone amide to cyclization. |
| Synthesis | The synthesis of the protected monomer (e.g., Fmoc-Asp(Bz)-OH) may be complex. | Formation of a mixed anhydride at the side chain requires specific synthetic strategies. |
Experimental Protocols (Hypothetical)
The following protocols are proposed for the synthesis and use of an N-Benzoyl protected aspartic acid derivative. These are theoretical and would require substantial experimental optimization.
Synthesis of Nα-Fmoc-N-Benzoyl-L-aspartic acid (Fmoc-Asp(Bz)-OH)
This protocol outlines a potential route for the synthesis of the N-Benzoyl protected aspartic acid monomer.
Workflow Diagram:
Caption: Proposed synthesis of Fmoc-Asp(Bz)-OH.
Protocol:
-
Preparation of this compound:
-
Dissolve L-aspartic acid in an aqueous solution of sodium bicarbonate.
-
Slowly add benzoyl chloride while maintaining the pH with additional sodium bicarbonate.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Acidify the solution with HCl to precipitate the this compound.
-
Filter, wash with cold water, and dry the product.
-
-
Introduction of the Fmoc Group:
-
Suspend this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in dioxane.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain Fmoc-Asp(Bz)-OH.
-
Incorporation into a Peptide Sequence via SPPS
This protocol describes the use of Fmoc-Asp(Bz)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.
Workflow Diagram:
Caption: SPPS cycle for incorporating Fmoc-Asp(Bz)-OH.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-Asp(Bz)-OH (3-5 equivalents) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the sequence.
Side-Chain Deprotection and Cleavage from Resin
This protocol proposes a method for the removal of the N-Benzoyl protecting group and cleavage of the peptide from the resin. The orthogonality of this step with other protecting groups would need to be carefully evaluated.
Workflow Diagram:
References
Application Notes and Protocols: Synthesis of N-Benzoyl-L-aspartic Anhydride for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-Benzoyl-L-aspartic anhydride (B1165640) and its subsequent application in peptide coupling reactions. This reagent serves as a valuable building block in peptide synthesis, offering a stable and reactive intermediate for the introduction of an aspartyl residue into a peptide chain.
Introduction
N-Benzoyl-L-aspartic anhydride is a derivative of L-aspartic acid where the amino group is protected by a benzoyl group and the carboxyl groups are activated in the form of an internal anhydride. This dual functionality makes it a useful reagent in peptide synthesis. The benzoyl protecting group offers stability under certain reaction conditions, while the anhydride moiety provides the necessary reactivity for efficient peptide bond formation. The use of such N-protected aspartic anhydrides can be an alternative to other coupling methods, though careful control of reaction conditions is crucial to avoid side reactions such as aspartimide formation.[1][2]
Data Presentation
Table 1: Reactant Quantities and Yields for N-Benzoyl-L-aspartic Anhydride Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| N-Benzoyl-L-aspartic acid | 237.21 | 0.1 | 23.72 g |
| Acetic Anhydride | 102.09 | 0.21 | 19.4 mL |
| Toluene | - | - | 50 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| N-Benzoyl-L-aspartic anhydride | 219.19 | 21.92 g | 85-95% |
Table 2: Recommended Coupling Reaction Conditions
| Parameter | Condition |
| Coupling Reagent | N-Benzoyl-L-aspartic anhydride |
| Amino Acid/Peptide Nucleophile | 1.0 equivalent |
| N-Benzoyl-L-aspartic anhydride | 1.1-1.5 equivalents |
| Base (e.g., DIPEA) | 2.0-3.0 equivalents |
| Solvent | DMF, NMP, or DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-L-aspartic Anhydride
This protocol is adapted from general procedures for the synthesis of N-acyl-L-aspartic anhydrides.[3][4][5]
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
To a suspension of this compound (1.0 eq) in toluene, add acetic anhydride (2.1 eq).
-
Stir the suspension at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product under vacuum and wash with cold toluene.
-
Dry the resulting white solid under high vacuum to obtain N-Benzoyl-L-aspartic anhydride.
-
Characterize the product by NMR and IR spectroscopy to confirm its structure and purity.
Protocol 2: Peptide Coupling using N-Benzoyl-L-aspartic Anhydride
This protocol outlines the general procedure for coupling N-Benzoyl-L-aspartic anhydride to an N-terminal free amino acid or peptide.
Materials:
-
N-Benzoyl-L-aspartic anhydride
-
Resin-bound or solution-phase peptide with a free N-terminus
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable peptide synthesis grade solvent
-
Reaction vessel
-
Shaker or stirrer
Procedure:
-
Swell the resin-bound peptide in DMF. For solution-phase synthesis, dissolve the amino acid or peptide ester in the chosen solvent.
-
In a separate vial, dissolve N-Benzoyl-L-aspartic anhydride (1.1-1.5 eq) in DMF.
-
Add the solution of N-Benzoyl-L-aspartic anhydride to the reaction vessel containing the peptide.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the coupling progress using a qualitative test such as the Kaiser test for primary amines.[6]
-
If the coupling is incomplete after 2 hours, a second addition of the anhydride and base may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the next step in the peptide synthesis (e.g., deprotection of the benzoyl group, if desired, or further chain elongation).
Mandatory Visualizations
Caption: Workflow for the synthesis of N-Benzoyl-L-aspartic anhydride.
Caption: General workflow for peptide coupling using N-Benzoyl-L-aspartic anhydride.
Discussion and Important Considerations
-
Aspartimide Formation: A major side reaction when using aspartic acid derivatives in peptide synthesis is the formation of a five-membered ring called aspartimide.[1][2] This can occur under basic conditions, such as during Fmoc deprotection with piperidine, or even during the coupling step itself. Aspartimide formation can lead to racemization and the formation of β-peptide linkages, which are difficult to separate from the desired product. The use of N-Benzoyl-L-aspartic anhydride requires careful control of base concentration and reaction time to minimize this side reaction.
-
Choice of Base: A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is recommended to activate the coupling reaction without promoting side reactions.
-
Monitoring the Reaction: It is crucial to monitor the progress of the coupling reaction. The Kaiser test is effective for detecting remaining primary amines on the solid support.[6] If the test remains positive, a second coupling step may be required.
-
Purity of the Anhydride: The purity of the N-Benzoyl-L-aspartic anhydride is critical for a successful coupling reaction. The anhydride is sensitive to moisture and should be stored in a desiccator. It is advisable to use the anhydride shortly after its preparation.
-
Applications in Drug Development: The introduction of modified aspartic acid residues can be a key strategy in drug design to enhance peptide stability, receptor binding affinity, and pharmacokinetic properties. This compound and its derivatives can be used for the modification of peptides and proteins.[7][]
Conclusion
The synthesis of N-Benzoyl-L-aspartic anhydride offers a straightforward method for the activation of N-protected aspartic acid. Its use in peptide coupling can be efficient, provided that reaction conditions are carefully optimized to prevent side reactions, particularly aspartimide formation. These protocols provide a foundation for researchers to incorporate this valuable building block into their peptide synthesis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Benzoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of N-Benzoyl-L-aspartic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to efficiently separate the target compound from common impurities often encountered during its synthesis, such as benzoic acid and N-benzoyl-L-aspartyl-aspartic acid. This protocol outlines the complete workflow, from initial analytical method development to the scaled-up preparative purification, ensuring high purity and recovery of this compound suitable for further research and development applications.
Introduction
This compound is a protected amino acid derivative with applications in peptide synthesis and as a building block in the development of pharmaceuticals. The purity of this compound is critical for its subsequent use. Chemical synthesis of this compound can lead to the formation of by-products, including unreacted starting materials and side-products like benzoic acid and dipeptides. Reverse-phase HPLC is a powerful technique for the purification of such polar compounds, offering high resolution and scalability. This document provides a comprehensive guide to developing an efficient HPLC purification method.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. It begins with the development of an analytical method to resolve the target compound from its impurities, followed by scaling up the method for preparative purification, and finally, post-purification processing.
Caption: Workflow for the HPLC purification of this compound.
Materials and Equipment
-
Preparative HPLC system with a gradient pump and UV detector
-
Analytical HPLC system
-
C18 reverse-phase column (analytical and preparative)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
This compound (crude)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Experimental Protocols
Analytical Method Development
The initial step is to develop an analytical HPLC method to achieve baseline separation of this compound from its potential impurities.
Protocol:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. This can be optimized based on the initial separation profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm, based on the UV absorbance spectrum of the benzoyl group.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of crude this compound in a minimal volume of DMSO, then dilute with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
Preparative HPLC Purification
Once a suitable analytical method is established, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.
Protocol:
-
Column: C18 reverse-phase, 21.2 x 250 mm, 10 µm particle size (or a similarly sized preparative column).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate Scaling: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column. A typical flow rate for a 21.2 mm ID column would be in the range of 15-25 mL/min.
-
Gradient: The gradient duration is generally kept the same as the analytical method to maintain resolution.
-
Sample Preparation and Loading: Dissolve the crude this compound in a suitable solvent, such as DMSO, at a high concentration. The maximum loading amount should be determined experimentally by performing loading studies, starting with a conservative amount and gradually increasing it.
-
Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions, typically by lyophilization (freeze-drying) for volatile buffers like TFA, to obtain the purified this compound as a solid.
-
Final Purity Assessment: Perform a final purity analysis of the lyophilized product.
Data Presentation
The following tables summarize the typical parameters for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18, 5 µm |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Parameters (Example Scale-Up)
| Parameter | Value |
| Stationary Phase | C18, 10 µm |
| Column Dimensions | 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 230 nm |
| Sample Loading | Dependent on loading study (e.g., 50-200 mg) |
Logical Relationships in Method Development
The process of scaling up an HPLC method involves a logical progression from analytical to preparative scale, with each step informing the next.
Caption: Logical flow for HPLC method development and scale-up.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a robust and scalable approach for the purification of this compound. By following the outlined protocols for analytical method development, preparative scale-up, and post-purification processing, researchers can obtain highly pure material essential for demanding applications in drug discovery and chemical research. The use of a C18 stationary phase with a water/acetonitrile mobile phase containing an acidic modifier offers excellent selectivity for separating the target compound from common synthetic impurities.
Application Notes and Protocols for Chiral Separation of N-Benzoyl-DL-aspartic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of drug candidates and intermediates is a critical parameter in pharmaceutical development. N-Benzoyl-aspartic acid, an N-acylated amino acid, possesses a chiral center, leading to the existence of D- and L-enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate the development of robust analytical methods for their separation and quantification. This document provides detailed application notes and protocols for the chiral separation of N-Benzoyl-DL-aspartic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).
Principle of Chiral Separation
Chiral separation by chromatography relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase. The CSP creates a diastereomeric environment, leading to different affinities and, consequently, different retention times for the two enantiomers, enabling their separation. The choice of the CSP and the mobile phase composition are critical factors in achieving successful enantioseparation.
Recommended Chromatographic Approaches
Based on the successful separation of structurally similar N-acylated amino acids and underivatized aspartic acid, two primary approaches are recommended for the chiral resolution of N-Benzoyl-DL-aspartic acid:
-
Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP: This method is particularly suitable for polar and ionizable compounds like N-benzoyl-aspartic acid. CSPs such as those based on teicoplanin (e.g., CHIROBIOTIC® T) have demonstrated excellent enantioselectivity for a wide range of amino acids and their derivatives.[1][2]
-
Normal Phase HPLC or SFC using a Polysaccharide-Based CSP: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), are widely used for their broad enantioselectivity.[3] Supercritical Fluid Chromatography (SFC) offers advantages of higher speed and reduced organic solvent consumption.
Experimental Protocols
Protocol 1: Chiral HPLC using a Macrocyclic Glycopeptide CSP (CHIROBIOTIC® T)
This protocol is a starting point based on the successful separation of DL-aspartic acid.[4] Optimization may be required for N-Benzoyl-DL-aspartic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Water/Methanol (B129727)/Formic Acid (e.g., 30:70:0.02, v/v/v)[4]
-
Sample Solvent: Mobile Phase or a compatible solvent (e.g., Water/Methanol 30:70)
-
N-Benzoyl-DL-aspartic acid standard
-
HPLC grade solvents
Procedure:
-
System Preparation:
-
Equilibrate the CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[4]
-
Set the column temperature to 25 °C.[4]
-
Set the UV detector to an appropriate wavelength for N-Benzoyl-aspartic acid (e.g., 230 nm or 254 nm, initial screening recommended).
-
-
Sample Preparation:
-
Prepare a stock solution of N-Benzoyl-DL-aspartic acid at a concentration of approximately 1 mg/mL in the sample solvent.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
-
Injection and Data Acquisition:
-
Inject an appropriate volume (e.g., 10 µL) of the prepared sample onto the column.[4]
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each enantiomer.
-
Optimization:
-
Mobile Phase Composition: Vary the ratio of water to methanol to optimize retention and resolution. Increasing the organic modifier content generally decreases retention time.
-
Additive: Adjust the concentration of formic acid or use an alternative acidic or basic modifier to improve peak shape and selectivity.
Protocol 2: Chiral HPLC/SFC using a Polysaccharide-Based CSP (e.g., CHIRALCEL® OD-H)
This protocol provides a general methodology for screening and optimizing the separation on a polysaccharide-based CSP.
Instrumentation and Materials:
-
HPLC or SFC system with a UV detector
-
Chiral Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase (HPLC - Normal Phase): n-Hexane/2-Propanol with an acidic modifier (e.g., Trifluoroacetic acid - TFA)
-
Mobile Phase (SFC): Supercritical CO₂/Co-solvent (e.g., Methanol, Ethanol, or 2-Propanol) with an optional additive
-
Sample Solvent: Mobile phase or a compatible solvent
-
N-Benzoyl-DL-aspartic acid standard
-
HPLC or SFC grade solvents
Procedure:
-
System Preparation:
-
HPLC: Equilibrate the CHIRALCEL® OD-H column with the chosen mobile phase (e.g., n-Hexane/2-Propanol 90:10 with 0.1% TFA) at a flow rate of 1.0 mL/min.
-
SFC: Equilibrate the column with the chosen mobile phase (e.g., 80% CO₂, 20% Methanol) at a flow rate of 3.0 mL/min and a back pressure of 150 bar.
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength.
-
-
Sample Preparation:
-
Prepare a stock solution of N-Benzoyl-DL-aspartic acid at a concentration of approximately 1 mg/mL in the sample solvent.
-
Dilute to a working concentration.
-
-
Injection and Data Acquisition:
-
Inject an appropriate volume (e.g., 5-10 µL) of the sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Analyze the chromatogram to determine retention times and resolution.
-
Optimization:
-
Mobile Phase Composition:
-
HPLC: Vary the ratio of n-Hexane to the alcohol modifier.
-
SFC: Adjust the percentage of the co-solvent.
-
-
Co-solvent/Modifier: Screen different alcohols (Methanol, Ethanol, 2-Propanol) as they can significantly affect selectivity.
-
Additive: For acidic compounds like N-Benzoyl-aspartic acid, the addition of a small amount of an acidic modifier (e.g., TFA, acetic acid) can improve peak shape and resolution.
Data Presentation
The following tables summarize typical experimental conditions and expected performance parameters for the chiral separation of N-acylated amino acids. The values for N-Benzoyl-DL-aspartic acid are predictive and should be used as a starting point for method development.
Table 1: HPLC Method Parameters and Expected Performance on CHIROBIOTIC® T
| Parameter | Value | Reference |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | [4] |
| Mobile Phase | Water/Methanol/Formic Acid (30:70:0.02, v/v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Temperature | 25 °C | [4] |
| Detection | UV at 230 nm (recommended) | |
| Injection Volume | 10 µL | [4] |
| Expected t_R1 (min) | 4.0 - 6.0 | |
| Expected t_R2 (min) | 5.0 - 8.0 | |
| Expected Resolution (R_s) | > 1.5 | |
| Expected Selectivity (α) | > 1.2 |
Table 2: HPLC/SFC Method Parameters and Expected Performance on CHIRALCEL® OD-H
| Parameter | HPLC (Normal Phase) | SFC |
| Column | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v) | CO₂/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected t_R1 (min) | 6.0 - 10.0 | 2.0 - 4.0 |
| Expected t_R2 (min) | 8.0 - 14.0 | 3.0 - 6.0 |
| Expected Resolution (R_s) | > 1.5 | > 1.5 |
| Expected Selectivity (α) | > 1.3 | > 1.2 |
Visualizations
Caption: Experimental workflow for the chiral separation of N-Benzoyl-DL-aspartic acid.
Caption: Logical workflow for chiral method development.
References
Application Note: 1H and 13C NMR Analysis of N-Benzoyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-Benzoyl-L-aspartic acid. It includes procedures for sample preparation, data acquisition, and a summary of expected spectral data. This information is valuable for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a derivative of the amino acid L-aspartic acid.[1] Its molecular formula is C₁₁H₁₁NO₅, and its IUPAC name is (2S)-2-benzamidobutanedioic acid.[2][3] NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such molecules. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | H-2', H-6' (Benzoyl) |
| ~7.55 | Triplet | 1H | H-4' (Benzoyl) |
| ~7.45 | Triplet | 2H | H-3', H-5' (Benzoyl) |
| ~4.90 | Doublet of Doublets | 1H | α-CH (Aspartyl) |
| ~2.95 | Doublet of Doublets | 1H | β-CH₂ (Aspartyl) |
| ~2.85 | Doublet of Doublets | 1H | β-CH₂ (Aspartyl) |
| ~8.50 | Doublet | 1H | NH (Amide) |
Note: The chemical shifts of the carboxylic acid and amide protons can vary significantly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~174.0 | C-1 (α-COOH) |
| ~172.5 | C-4 (β-COOH) |
| ~168.0 | C=O (Benzoyl) |
| ~134.0 | C-1' (Benzoyl) |
| ~132.0 | C-4' (Benzoyl) |
| ~128.8 | C-3', C-5' (Benzoyl) |
| ~127.5 | C-2', C-6' (Benzoyl) |
| ~51.5 | α-CH |
| ~36.0 | β-CH₂ |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled one-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Visualization
The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.
Caption: Workflow for NMR analysis.
References
Application of N-Benzoyl-L-aspartic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid is a versatile chiral molecule that has found a significant application in asymmetric synthesis, primarily as a highly effective chiral resolving agent. Its inherent chirality, derived from the L-aspartic acid backbone, allows for the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts. This application is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety. While its use as a chiral ligand or auxiliary is less documented, its role in chiral resolution is well-established and highly valued.
I. Chiral Resolution of Racemic Compounds
The most prominent application of this compound in asymmetric synthesis is in the chiral resolution of racemic mixtures, particularly of basic compounds. It functions by reacting with the racemate to form diastereomeric salts, which exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A. Application in the Synthesis of Bedaquiline (B32110)
A noteworthy example of this application is the resolution of the anti-tuberculosis drug, bedaquiline. This compound serves as an efficient resolving agent for the separation of the desired (1R, 2S)-enantiomer from its corresponding (1S, 2R)-enantiomer. This resolution process is crucial for the production of the enantiomerically pure drug.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the chiral resolution of bedaquiline using this compound, highlighting the high efficiency of this process.
| Resolving Agent | Substrate | Molar Ratio (Resolving Agent:Substrate) | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Racemic Bedaquiline | 0.5:1 | 1,4-Dioxane (B91453) | 80 | 99.9 | [1] |
| This compound | Racemic Bedaquiline | 1:1 | 1,4-Dioxane/Water | 89 | 98 | [1] |
| This compound | Racemic Bedaquiline | 0.25:1 | 1,4-Dioxane | 91 (calculated) | 86 | [1] |
Experimental Protocol: Chiral Resolution of Bedaquiline
This protocol is a representative example of the chiral resolution of racemic bedaquiline using this compound.
Materials:
-
Racemic Bedaquiline
-
This compound
-
1,4-Dioxane
-
Standard laboratory glassware and equipment (reaction flask, condenser, filtration apparatus, etc.)
-
Heating and stirring apparatus
-
Vacuum oven
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the racemic bedaquiline in 1,4-dioxane at an elevated temperature (e.g., 60°C) with stirring. The concentration will depend on the specific crystallization conditions being optimized.
-
Addition of Resolving Agent: To the heated solution, add this compound (typically 0.5 to 1.0 molar equivalent with respect to the desired enantiomer). Continue stirring at the elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.
-
Crystallization: Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to influence crystal size and purity. In some cases, the addition of an anti-solvent like hexane may be beneficial to increase the yield of the precipitated salt.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a suitable solvent or solvent mixture (e.g., a 1:1 mixture of 1,4-dioxane and hexane) to remove any adhering mother liquor.
-
Drying: Dry the isolated salt under vacuum at a suitable temperature (e.g., 40°C) until a constant weight is achieved.
-
Liberation of the Free Base: To obtain the enantiomerically pure bedaquiline, the diastereomeric salt is treated with a base (e.g., an aqueous solution of sodium carbonate or potassium carbonate) to neutralize the this compound. The liberated free base is then extracted with an organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Final Isolation: The organic extract is washed, dried, and the solvent is evaporated to yield the enantiomerically pure bedaquiline.
-
Analysis: The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic bedaquiline.
II. Other Potential Applications in Asymmetric Synthesis
While the use of this compound as a chiral resolving agent is well-documented, its application in other areas of asymmetric synthesis, such as a chiral ligand for catalysis or as a chiral auxiliary, is not as prevalent in the reviewed literature.
-
Chiral Auxiliary: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction, after which it is removed. While N-protected amino acids are used in conjunction with other chiral auxiliaries, the direct use of this compound as the primary chiral auxiliary for stereoselective transformations like alkylations or aldol (B89426) reactions is not a widely reported strategy.
-
Chiral Building Block: this compound can serve as a chiral starting material for the synthesis of more complex chiral molecules. The defined stereocenter at the alpha-carbon can be carried through a synthetic sequence to impart chirality to the final product.
Signaling Pathway Analogy for Chiral Induction
The following diagram illustrates the conceptual pathway of how a chiral molecule like this compound can influence the stereochemical outcome of a reaction, analogous to a signaling pathway.
Caption: Conceptual pathway of chiral induction.
Conclusion
This compound is a highly effective and industrially relevant chiral resolving agent, with its application in the synthesis of bedaquiline being a prime example of its utility. The straightforward formation of diastereomeric salts and the high enantiomeric excesses achievable make it a valuable tool for obtaining enantiomerically pure compounds. While its potential as a chiral ligand or auxiliary in other asymmetric transformations is plausible, further research and development are needed to explore and establish its utility in these areas. The detailed protocols and data presented here for its application in chiral resolution provide a solid foundation for researchers and professionals working in the field of asymmetric synthesis and drug development.
References
Application Notes and Protocols for N-Benzoyl-L-aspartic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-Benzoyl-L-aspartic acid and its derivatives in cancer research, focusing on their synthesis, mechanism of action, and methods for evaluating their anticancer activity. The protocols included offer step-by-step guidance for key in vitro assays.
Introduction
This compound and its analogs are a class of compounds that have garnered interest in cancer research due to their potential as anticancer agents. These derivatives have been shown to inhibit tumor growth and induce programmed cell death, known as apoptosis.[1] Their mechanism of action is thought to involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[1] This document outlines the applications of these compounds in oncology research and provides detailed protocols for their synthesis and biological evaluation.
Featured Derivative: N-cinnamoyl-L-aspartic acid derivative 8c
A notable derivative, a N-cinnamoyl-L-aspartic acid compound (designated as 8c), has demonstrated potent inhibitory activity against Aminopeptidase (B13392206) N (APN/CD13), a key enzyme in cancer progression.[2] APN/CD13 is a zinc-dependent metalloprotease involved in tumor cell invasion, angiogenesis, and proliferation.[3][4]
Quantitative Data
The following table summarizes the inhibitory activity of the N-cinnamoyl-L-aspartic acid derivative 8c.
| Compound | Target | IC50 Value (µM) | Reference |
| N-cinnamoyl-L-aspartic acid derivative 8c | Aminopeptidase N (APN/CD13) | 11.1 ± 0.9 | [2] |
Mechanism of Action: Targeting Aminopeptidase N (APN/CD13)
Aminopeptidase N (APN/CD13) is a transmembrane ectoenzyme that plays a crucial role in the tumor microenvironment.[4][5] Its overexpression is associated with tumor growth, metastasis, and angiogenesis.[3][6] Inhibition of APN by derivatives such as the N-cinnamoyl-L-aspartic acid compound 8c can disrupt these processes, leading to anticancer effects. The signaling pathway affected by APN inhibition is multifaceted and can impact cell survival and proliferation.[5]
Caption: APN/CD13 signaling pathway and its inhibition.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of N-benzoyl amino acids involves the acylation of the amino acid with a benzoic acid derivative.[7]
Materials:
-
L-aspartic acid
-
Benzoic anhydride (B1165640)
-
Glacial acetic acid
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the L-aspartic acid and benzoic anhydride in glacial acetic acid.
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography using a hexane-ethyl acetate (B1210297) solvent system.[7]
Note: This is a general protocol and may require optimization for specific derivatives.
In Vitro Anticancer Activity Assays
The following are standard protocols to assess the anticancer effects of this compound derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.
Protocol:
-
Treat cancer cells with the this compound derivative at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the targeted signaling pathway (e.g., p-Akt, p-ERK, total Akt, total ERK, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comparative Compound: N-phosphonacetyl-L-aspartate (PALA)
For comparative purposes, N-phosphonacetyl-L-aspartate (PALA) is another L-aspartic acid analog with anticancer properties. PALA acts as a transition-state inhibitor of aspartate transcarbamylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[8][9] By inhibiting this enzyme, PALA depletes the cell of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[9] This provides an alternative mechanism through which L-aspartic acid derivatives can exert their anticancer effects.
Caption: Mechanism of action of PALA.
Conclusion
This compound derivatives represent a promising class of compounds for cancer research and drug development. Their ability to target key enzymes like Aminopeptidase N and interfere with critical signaling pathways highlights their potential as therapeutic agents. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of these compounds, facilitating further investigation into their anticancer properties.
References
- 1. This compound | 4631-12-3 | EAA63112 [biosynth.com]
- 2. Design, synthesis, and preliminary studies of the activity of novel derivatives of N-cinnamoyl-L-aspartic acid as inhibitors of aminopeptidase N/CD13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzoyl-L-aspartic Acid Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-Benzoyl-L-aspartic acid derivatives, primarily in the form of poly(aspartic acid) polymers and copolymers, in the development of advanced drug delivery systems. This document covers the synthesis, characterization, and application of these biomaterials in creating nanoparticles, hydrogels, and micelles for targeted and controlled drug release.
Introduction
This compound and its derivatives, particularly poly(aspartic acid) (PASP), are gaining significant attention in the field of drug delivery. PASP is a biocompatible and biodegradable polymer with a structure analogous to peptides, making it an excellent candidate for biomedical applications.[1] The pendant carboxylic acid groups in the polymer backbone provide sites for modification, allowing for the attachment of drugs, targeting ligands, and other functional moieties. This versatility enables the creation of a wide range of drug delivery platforms, including nanoparticles, hydrogels, and micelles, which can be designed to respond to specific physiological stimuli such as pH.[2][3]
Applications in Drug Delivery
Derivatives of this compound, in the form of PASP-based polymers, are utilized to construct various drug delivery vehicles:
-
Nanoparticles: PASP-based nanoparticles are effective carriers for chemotherapeutic agents, such as doxorubicin (B1662922), and nucleic acids like mRNA.[4][5] These nanoparticles can be engineered for targeted delivery to tumor tissues and can exhibit stimuli-responsive drug release, for instance, in the acidic tumor microenvironment.[6]
-
Hydrogels: The hydrophilic nature of PASP allows for the formation of hydrogels that can encapsulate and provide sustained release of therapeutic agents.[7] These hydrogels can be designed to be sensitive to environmental cues like pH and temperature, enabling controlled drug release.[8]
-
Micelles: Amphiphilic copolymers of PASP can self-assemble into micelles in aqueous solutions. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby improving their solubility and bioavailability.[9]
Data Presentation
The following tables summarize quantitative data from various studies on drug delivery systems based on poly(aspartic acid) derivatives.
Table 1: Characterization of Poly(aspartic acid)-Based Nanoparticles
| Nanoparticle Type | Drug | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PASP-functionalized Gold Nanoparticles | Doxorubicin | 105 ± 15.1 | -28 ± 0.77 | 23.85 | [4] |
| PASP-anchored Mesoporous Silica (B1680970) Nanoparticles | Doxorubicin | ~150 | +15 | Not specified | [6][10] |
| (Asp)8-PEG-PCL Nanoparticles | Not specified | ~100 | Not specified | Not specified | [11] |
| mRNA-loaded PASP-based Nanoparticles (PEGylated) | EGFP mRNA | Not specified | Not specified | Not specified | [5] |
Table 2: pH-Responsive Doxorubicin Release from PASP-Based Nanoparticles
| Nanoparticle Type | Condition | Cumulative Release (%) | Time (hours) | Reference |
| PASP-functionalized Gold Nanoparticles | pH 5.5 | ~60 | 48 | [4] |
| PASP-functionalized Gold Nanoparticles | pH 7.4 | ~20 | 48 | [4] |
| PASP-anchored Mesoporous Silica Nanoparticles | pH 5.0 | ~70 | 24 | [6][10] |
| PASP-anchored Mesoporous Silica Nanoparticles | pH 7.4 | ~20 | 24 | [6][10] |
Table 3: Properties of a Modified Poly(aspartic acid)/Poly(vinyl alcohol) IPN Hydrogel for Drug Delivery
| Property | Condition | Result | Reference |
| Swelling Ratio | pH 1.2 | Low | [7] |
| Swelling Ratio | pH 7.4 | High | [7] |
| Drug Release (Salicylic Acid) | pH 1.2 (simulated gastric fluid) | 32.6 wt% | [7] |
| Drug Release (Salicylic Acid) | pH 7.4 (simulated intestinal fluid) | 62.5 wt% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(aspartic acid)-Functionalized Gold Nanoparticles for Doxorubicin Delivery
This protocol is adapted from a study on tumor-targeted doxorubicin delivery.[4]
1. Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Poly(aspartic acid) (PASP)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Deionized water
2. Synthesis of PASP-Au Nanoparticles: a. Prepare a 1 mM aqueous solution of HAuCl₄. b. Prepare a 1 mg/mL aqueous solution of PASP. c. Add the PASP solution to the HAuCl₄ solution while stirring. d. The color of the solution will change from yellow to wine-red, indicating the formation of gold nanoparticles. e. Continue stirring for 1 hour to ensure the reaction is complete.
3. Doxorubicin Loading: a. Prepare a 1 mg/mL aqueous solution of DOX·HCl. b. Add the DOX solution to the PASP-Au nanoparticle solution at a specific molar ratio (e.g., 1:10 DOX to PASP). c. Stir the mixture at room temperature for 24 hours in the dark. d. The cationic doxorubicin will be loaded onto the anionic PASP-coated gold nanoparticles via ionic complexation.[4]
4. Characterization: a. Size and Zeta Potential: Use Dynamic Light Scattering (DLS). b. Drug Loading: Quantify the amount of unloaded doxorubicin in the supernatant after centrifugation using UV-Vis spectrophotometry or fluorescence spectroscopy.
Protocol 2: Preparation of pH-Responsive Poly(aspartic acid)-Based Hydrogels
This protocol describes the synthesis of a modified poly(aspartic acid)/poly(vinyl alcohol) interpenetrating polymer network (IPN) hydrogel.[7]
1. Materials:
-
Poly(succinimide) (PSI) - the precursor to PASP
-
3-aminopropyltriethoxysilane (KH-550)
-
Poly(vinyl alcohol) (PVA)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
2. Synthesis of the IPN Hydrogel: a. Dissolve PSI in a suitable solvent. b. Add KH-550 to the PSI solution and stir to allow for the grafting reaction. c. In a separate container, dissolve PVA in deionized water with heating. d. Mix the PSI-g-KH-550 solution with the PVA solution. e. Add NaOH solution to initiate the hydrolysis of PSI to PASP and promote cross-linking. f. Allow the mixture to gel at room temperature. g. Purify the resulting hydrogel by washing with deionized water to remove unreacted reagents.
3. Swelling Studies: a. Immerse a pre-weighed dried hydrogel sample in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4). b. At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it. c. Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
4. In Vitro Drug Release Study: a. Load the hydrogel with a model drug (e.g., salicylic (B10762653) acid) by soaking it in a drug solution. b. Place the drug-loaded hydrogel in a release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4) at 37°C. c. At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium. d. Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method like UV-Vis spectrophotometry.[12]
Protocol 3: Self-Assembly of Poly(aspartic acid) Derivative Micelles
This protocol outlines the preparation of micelles from amphiphilic graft copolymers of PASP.[9]
1. Materials:
-
Poly(succinimide) (PSI)
-
Octadecylamine (B50001) (hydrophobic side chain)
-
Amino-terminated polyethylene (B3416737) glycol (mPEG-NH₂) (hydrophilic side chain)
-
N,N-Dimethylformamide (DMF)
-
Dialysis membrane
2. Synthesis of Amphiphilic PASP Copolymer: a. Dissolve PSI in DMF. b. Add octadecylamine to the PSI solution and react to form the hydrophobic grafts. c. Subsequently, add mPEG-NH₂ to the reaction mixture to introduce the hydrophilic chains. d. Precipitate the resulting copolymer in a non-solvent like ether and dry it.
3. Micelle Formation: a. Dissolve the amphiphilic PASP copolymer in a suitable organic solvent (e.g., DMF or DMSO). b. Add water dropwise to the polymer solution under stirring to induce self-assembly. c. Dialyze the solution against deionized water for 24-48 hours to remove the organic solvent and form stable micelles.
4. Characterization: a. Critical Micelle Concentration (CMC): Determine using a fluorescence probe method (e.g., with pyrene). b. Micelle Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Visualizations
Caption: Workflow for the synthesis and characterization of doxorubicin-loaded PASP-Au nanoparticles.
References
- 1. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [mdpi.com]
- 4. Polyaspartic acid functionalized gold nanoparticles for tumor targeted doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaspartic acid-anchored mesoporous silica nanoparticles for pH-responsive doxorubicin release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of pH-, Thermo-, and Salt-Sensitive Modified Poly(aspartic acid)/Poly(vinyl alcohol) IPN Hydrogel and Its Drug Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 9. Synthesis of amphiphilic polyaspartamide derivatives and construction of reverse micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of N-Benzoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. Traditional chemical synthesis routes for N-acylation often involve harsh conditions and the use of hazardous reagents. Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high stereospecificity, thus minimizing byproduct formation and simplifying downstream processing. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of Penicillin G Acylase (PGA) and Acylase I.
Principle of the Reaction
The enzymatic synthesis of this compound involves the acylation of the amino group of L-aspartic acid with a benzoyl group donor. This reaction can be catalyzed by enzymes such as Penicillin G Acylase or Acylase I. The general reaction is as follows:
L-Aspartic Acid + Benzoyl Donor ---(Enzyme)---> this compound + Byproduct
The choice of enzyme and reaction conditions is crucial for achieving high yield and purity.
Enzymes for this compound Synthesis
Several hydrolases can be employed for the synthesis of N-acyl amino acids. The most promising for N-benzoylation of L-aspartic acid are:
-
Penicillin G Acylase (PGA) (EC 3.5.1.11): This enzyme is widely used in the pharmaceutical industry for the production of semi-synthetic penicillins.[1] Its natural function is the hydrolysis of the phenylacetyl group of penicillin G. However, it exhibits broad substrate specificity and can catalyze the reverse reaction, the N-acylation of various amino compounds. While its efficiency is highest for the phenylacetyl group, it can also accept other acyl groups, including the benzoyl group, albeit with potentially lower activity.[2] The use of immobilized PGA is particularly advantageous as it allows for easy separation from the reaction mixture and reuse of the biocatalyst.[3]
-
Acylase I (EC 3.5.1.14): This enzyme is known for its role in the resolution of racemic mixtures of N-acylamino acids. It can also be used for the synthesis of N-acyl-L-amino acids through a reverse hydrolysis reaction.[4] Studies have shown its effectiveness in synthesizing various N-lauroyl-L-amino acids, and it is a potential candidate for the synthesis of this compound.[4]
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Parameters for N-Acyl Aspartic Acid Derivatives
| Parameter | Penicillin G Acylase (Immobilized) | Acylase I |
| Acyl Group | Phenylacetyl | Lauroyl |
| Amino Acid | L-Aspartic Acid Dimethyl Ester | L-Glutamic Acid |
| Reaction System | Biphasic (e.g., Ethyl Acetate/Water) | Glycerol-Water |
| pH | ~7.5 - 8.0 | ~7.5 |
| Temperature | ~25 - 37 °C | ~37 °C |
| Reaction Time | 24 - 144 hours | 24 - 144 hours |
| Reported Yield/Conversion | High (Yields of 86-97% for N-α-phenylacetyl-L-aspartic acid dimethyl ester) | High (Conversion of 82% for N-lauroyl-L-arginine and 44% for N-lauroyl-L-glutamic acid)[4] |
| Key Advantages | High stability and reusability of immobilized enzyme. | Broad substrate scope for various amino acids. |
| Potential Challenges | Lower activity with benzoyl group compared to phenylacetyl group.[2] | Optimization required for benzoic acid as the acyl donor. |
Note: Data for this compound is extrapolated from studies on similar substrates due to a lack of direct literature. Optimization of these parameters is crucial for successful synthesis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Penicillin G Acylase
This protocol is adapted from established methods for the N-acylation of amino acid esters.
Materials:
-
Immobilized Penicillin G Acylase (from Escherichia coli)
-
L-Aspartic acid
-
Methyl benzoate (B1203000) (or another suitable benzoyl donor)
-
Organic solvent (e.g., Toluene, Ethyl Acetate)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for product precipitation)
-
Magnetic stirrer and heating plate
-
pH meter
-
Reaction vessel
Procedure:
-
Substrate Preparation: Dissolve L-aspartic acid in the phosphate buffer to a final concentration of 0.1 M. Adjust the pH to 8.0 with NaOH solution.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the L-aspartic acid solution and the organic solvent containing methyl benzoate (e.g., 0.2 M) in a 1:1 (v/v) ratio to create a biphasic system.
-
Enzyme Addition: Add the immobilized Penicillin G Acylase to the reaction mixture. A typical enzyme loading is 10% (w/v) of the aqueous phase.
-
Reaction: Stir the mixture vigorously at 37°C to ensure adequate mixing of the two phases. Monitor the pH of the aqueous phase and maintain it at 8.0 by the controlled addition of NaOH solution. The reaction progress can be monitored by taking samples periodically and analyzing them by HPLC.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (typically after 24-72 hours), stop the stirring and separate the aqueous phase.
-
Product Precipitation: Acidify the aqueous phase to pH 2.0 with HCl solution. This will precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The purity of the product can be assessed by HPLC.
Protocol 2: Analytical Quantification of this compound by HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. For example, a gradient from 10% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the reaction samples with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of product in the samples by comparing the peak area with the calibration curve.
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic acylation of L-aspartic acid.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for this compound synthesis.
References
- 1. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Benzoyl-L-aspartic acid as an Intermediate for Aspartame Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener. Its synthesis is a classic example of peptide chemistry, requiring the selective formation of an amide bond between L-aspartic acid and the methyl ester of L-phenylalanine. To achieve this selectivity and prevent unwanted side reactions, protecting groups are employed to temporarily block reactive functional groups. This document outlines the use of N-Benzoyl-L-aspartic acid as a key intermediate in one of the synthetic routes to aspartame. The benzoyl group serves to protect the α-amino group of L-aspartic acid during the coupling reaction.
The overall synthetic strategy involves three main stages:
-
Protection: Introduction of the benzoyl group to the amino function of L-aspartic acid to produce this compound.
-
Coupling: Formation of the peptide bond between this compound and L-phenylalanine methyl ester. This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using thermolysin offers high stereoselectivity, yielding the desired α-isomer.
-
Deprotection: Removal of the benzoyl protecting group to yield the final product, aspartame.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction for the N-acylation of amino acids.
Materials:
-
L-aspartic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Benzoyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled pH and temperature.
-
Slowly add benzoyl chloride to the reaction mixture while maintaining the pH with the addition of NaOH. The reaction is typically carried out at a controlled temperature to minimize side reactions.
-
After the reaction is complete, acidify the mixture with HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. By-products such as benzoic acid and N-benzoyl-L-aspartyl aspartic acid may be present and can be removed during purification.[1]
Purity and Yield:
-
Yields for the synthesis of N-protected aspartic acid derivatives can exceed 90% with purities greater than 99% under optimized conditions.[2]
Protocol 2: Enzymatic Synthesis of N-Benzoyl-L-aspartyl-L-phenylalanine methyl ester
This protocol adapts the well-established use of the enzyme thermolysin for the synthesis of the aspartame precursor. Thermolysin is a metalloenzyme that catalyzes the condensation of an N-protected L-aspartic acid with L-phenylalanine methyl ester.[3][4] The enzymatic method is highly specific for the formation of the desired α-aspartame isomer.[4]
Materials:
-
This compound
-
L-phenylalanine methyl ester (L-Phe-OMe)
-
Immobilized Thermolysin
-
Organic solvent (e.g., tert-amyl alcohol, ethyl acetate, or a mixture thereof)[5][6]
-
Buffer solution (e.g., Tris-HCl)
-
Calcium chloride (CaCl2) to ensure enzyme stability
Procedure:
-
Prepare a solution of this compound and L-phenylalanine methyl ester in the chosen organic solvent. A small amount of water is essential for enzyme activity.[7]
-
Add the immobilized thermolysin to the substrate solution. The use of an immobilized enzyme facilitates its recovery and reuse.
-
Incubate the reaction mixture at a controlled temperature, typically between 40-50°C, with gentle agitation.[7]
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester, often precipitates from the reaction mixture and can be collected by filtration.[7]
-
Separate the immobilized enzyme by filtration for reuse.[7]
-
Wash the collected product with a suitable solvent to remove any unreacted substrates.
Protocol 3: Deprotection of N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester
The final step is the removal of the N-benzoyl group to yield aspartame. This can be achieved by chemical means.
Materials:
-
N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester
-
Hydrogen peroxide
-
Formic acid
-
Mineral acid (e.g., hydrochloric acid or sulfuric acid)[8]
-
Sodium hydroxide solution
-
Suitable organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-benzoyl-protected dipeptide in a suitable organic solvent.
-
Add a mixture of hydrogen peroxide, formic acid, and a mineral acid to the solution at a controlled temperature.[8]
-
Stir the reaction mixture until the deprotection is complete, as monitored by TLC or HPLC.
-
After the reaction, the mixture can be diluted with water, and the aqueous layer separated.
-
Adjust the pH of the aqueous layer with a base, such as sodium hydroxide, to precipitate the free aspartame.[8]
-
Collect the precipitated aspartame by filtration, wash with cold water, and dry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the enzymatic synthesis of aspartame precursors, which can be adapted for the this compound route.
Table 1: Reaction Conditions for Enzymatic Synthesis of Aspartame Precursor
| Parameter | Value/Range | Reference |
| Enzyme | Immobilized Thermolysin | [5][6] |
| N-protected Amino Acid | N-(Benzyloxycarbonyl)-L-aspartic acid | [5][6] |
| Amine Component | L-phenylalanine methyl ester | [5][6] |
| Solvent System | tert-amyl alcohol / ethyl acetate (33:67 v/v) | [5] |
| Temperature | 40-50°C | [6][7] |
| pH | ~7.0-7.5 (for free enzyme) | [7] |
Table 2: Substrate Concentrations and Yields for Enzymatic Synthesis
| Substrate | Concentration | Yield | Reference |
| N-(Benzyloxycarbonyl)-L-aspartic acid | 40 mM | 99% | [5] |
| L-phenylalanine methyl ester | 200 mM | [5] | |
| N-(Benzyloxycarbonyl)-L-aspartic acid | 120 mM | >95% (continuous flow) | [4][6] |
| L-phenylalanine methyl ester | 200 mM | [6] |
Visualizations
Logical Relationship of Protecting Groups in Aspartame Synthesis
Caption: Role of N-Benzoyl protecting group in Aspartame synthesis.
Experimental Workflow for Aspartame Synthesis
Caption: Overall workflow for Aspartame synthesis via N-Benzoyl intermediate.
Signaling Pathway (Chemical Transformation Pathway)
Caption: Chemical transformation pathway for Aspartame synthesis.
References
- 1. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snowhitechem.com [snowhitechem.com]
- 5. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US4549987A - Aspartame synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-Benzoylation of L-aspartic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the N-benzoylation of L-aspartic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzoylation of L-aspartic acid, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of N-Benzoyl-L-Aspartic Acid
-
Question: My reaction resulted in a significantly lower yield than expected. What are the possible reasons and how can I improve it?
-
Answer: Low yields in the N-benzoylation of L-aspartic acid can stem from several factors. The primary synthesis method, the Schotten-Baumann reaction, requires careful control of reaction conditions to be efficient.[1][2][3]
-
Inadequate pH Control: The acylation of the amino group produces hydrochloric acid, which can protonate the unreacted amine, rendering it non-nucleophilic and thus reducing the yield.[2] Maintaining an alkaline pH is crucial to neutralize the acid as it forms.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis, especially under the aqueous alkaline conditions of the Schotten-Baumann reaction.[4] If the reaction is not efficient, this competing reaction can consume the acylating agent.
-
Suboptimal Temperature: The reaction is typically performed at or slightly above room temperature.[1] Significant deviations can affect the reaction rate and potentially increase side reactions.
-
Inefficient Mixing: In a two-phase system (e.g., water and an organic solvent), vigorous stirring is necessary to ensure the reactants come into contact.[5]
Solutions:
-
Carefully monitor and maintain the pH of the reaction mixture within the optimal range (see data tables below). This is often achieved by the slow, concurrent addition of a base like sodium hydroxide (B78521).[2]
-
Ensure rapid and efficient mixing to promote the reaction between the L-aspartic acid and benzoyl chloride over the hydrolysis of the latter.
-
Optimize the reaction temperature. While room temperature is common, some protocols suggest slightly elevated temperatures may reduce reaction time.[6]
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is not pure. What are the common impurities and how can I remove them?
-
Answer: The most common impurities in the N-benzoylation of L-aspartic acid are benzoic acid and the dipeptide byproduct, N-benzoyl-L-aspartyl-aspartic acid.[7][8]
-
Benzoic Acid: This impurity arises from the hydrolysis of excess benzoyl chloride.[9]
-
N-benzoyl-L-aspartyl-aspartic acid: This dipeptide forms when the initially formed this compound reacts with another molecule of L-aspartic acid.[8]
Purification Strategies:
-
Removal of Benzoic Acid: After the reaction is complete, benzoic acid can be removed by extraction with a non-aqueous organic solvent such as chloroform, ether, or benzene (B151609) after adjusting the pH.[7]
-
Removal of Dipeptide: The dipeptide byproduct can be hydrolyzed by heating the product mixture under alkaline conditions (pH 9.5-12.0) at temperatures between 30-80°C.[7][8] This breaks the peptide bond, converting the dipeptide back to this compound and L-aspartic acid.
-
Issue 3: Difficulty in Product Isolation
-
Question: I am having trouble isolating a solid product from the reaction mixture. What could be the issue?
-
Answer: Difficulty in isolating the product can be due to its solubility or the presence of occluded impurities.
-
Product Solubility: this compound is typically isolated by acidifying the reaction mixture to precipitate the product. If the product remains in solution, it may be due to incomplete acidification or the presence of co-solvents that increase its solubility.
-
Occlusion of Impurities: The desired product can sometimes precipitate with unreacted benzoyl chloride, making it difficult to handle and purify.[9]
Solutions:
-
Ensure the reaction mixture is sufficiently acidified to a low pH (e.g., pH 1.5) to fully precipitate the this compound.[7]
-
Thoroughly wash the crude product after filtration to remove any soluble impurities.
-
Employing purification steps like alkaline hydrolysis and organic solvent extraction before acidification can lead to a cleaner precipitation.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the N-benzoylation of L-aspartic acid?
-
Q2: What are some alternative reagents to benzoyl chloride?
-
A2: While benzoyl chloride is widely used due to its availability and low cost, other benzoylating agents can be employed.[9][10] These include benzoic anhydride (B1165640), N-benzoyltetrazole, and 2-benzoylthio-1-methylpyridinium chloride.[9] Using benzoic anhydride can sometimes offer better control over the reaction.[11]
-
-
Q3: Can I use a different base instead of sodium hydroxide?
-
A3: Yes, other inorganic bases like potassium hydroxide, sodium carbonate, or sodium bicarbonate can be used.[12][13] Organic bases such as pyridine (B92270) or diisopropylethylamine (DIEA) are also options.[12] Using DIEA has been reported to help eliminate the formation of the dipeptide side product.[8]
-
-
Q4: Is a two-phase solvent system necessary?
-
A4: The Schotten-Baumann reaction is often performed in a two-phase system, typically consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether.[5] The aqueous phase contains the base, while the reactants and product are primarily in the organic phase. This setup helps to minimize the hydrolysis of the benzoyl chloride.[5] However, brine-mediated reactions have also been reported as an environmentally friendly alternative.[9]
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting L-aspartic acid. High-Pressure Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the product formation and impurity profile.[6]
-
Data Presentation
Table 1: Reaction Conditions for N-Benzoylation of L-Aspartic Acid
| Parameter | Condition | Source(s) |
| Benzoylating Agent | Benzoyl Chloride | [9][10] |
| Benzoic Anhydride | [11][14] | |
| Base | Sodium Hydroxide | [1][12] |
| Pyridine | [10][12] | |
| Diisopropylethylamine (DIEA) | [8] | |
| Sodium Bicarbonate | [13] | |
| pH Range | 9.5 - 12.0 | [7] |
| 10.75 - 11.5 | [7] | |
| Temperature | Room Temperature | [1] |
| 35 - 55 °C | [6] | |
| Solvent System | Dichloromethane/Water | [1][5] |
| Brine | [9] |
Table 2: Purification Conditions for this compound
| Parameter | Condition | Purpose | Source(s) |
| Alkaline Hydrolysis pH | 9.5 - 12.0 | Removal of dipeptide byproduct | [7][8] |
| 10.75 - 11.5 | Removal of dipeptide byproduct | [7] | |
| Alkaline Hydrolysis Temp. | 30 - 80 °C | Removal of dipeptide byproduct | [7] |
| 40 - 55 °C | Removal of dipeptide byproduct | [7] | |
| Extraction Solvent | Chloroform, Ether, Benzene | Removal of benzoic acid | [7] |
| Precipitation pH | 1.5 | Isolation of final product | [7] |
Experimental Protocols
Protocol 1: General N-Benzoylation of L-Aspartic Acid (Schotten-Baumann Conditions)
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 1 M) to form the disodium (B8443419) salt. The pH should be adjusted to be within the 10.0-11.0 range.
-
Cool the solution in an ice bath.
-
With vigorous stirring, add benzoyl chloride dropwise. Simultaneously, add a solution of sodium hydroxide dropwise to maintain the pH within the desired alkaline range.
-
Continue stirring at room temperature for a specified time (e.g., 1-2 hours) after the addition is complete.
-
Monitor the reaction by TLC until the L-aspartic acid is consumed.
-
Proceed with the purification protocol to remove byproducts.
-
After purification, acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 1.5 to precipitate the this compound.[7]
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification to Remove Dipeptide and Benzoic Acid Byproducts
-
Take the crude reaction mixture and adjust the pH to between 10.75 and 11.5 with an aqueous sodium hydroxide solution.[7]
-
Heat the mixture to 40-55°C and stir for approximately 30 minutes to hydrolyze the N-benzoyl-L-aspartyl-aspartic acid dipeptide.[7]
-
Cool the solution to room temperature.
-
Extract the aqueous solution with an organic solvent (e.g., chloroform) to remove the benzoic acid.[7]
-
Separate the aqueous layer, which contains the sodium salt of this compound.
-
Proceed with acidification as described in Protocol 1 to isolate the final product.
Visualizations
Caption: Experimental workflow for N-benzoylation of L-aspartic acid.
Caption: Troubleshooting logic for N-benzoylation of L-aspartic acid.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 7. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 8. This compound | 4631-12-3 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 12. jk-sci.com [jk-sci.com]
- 13. ijirset.com [ijirset.com]
- 14. scielo.org.mx [scielo.org.mx]
Technical Support Center: Purification of N-Benzoyl-L-aspartic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of benzoic acid byproduct from N-Benzoyl-L-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing benzoic acid from my this compound sample?
A1: The primary methods for removing benzoic acid byproduct include:
-
Liquid-Liquid Extraction: This technique leverages the differential solubility of the two compounds in immiscible aqueous and organic phases, often by adjusting the pH.
-
Recrystallization: This method relies on the differing solubilities of this compound and benzoic acid in a specific solvent system at varying temperatures.
-
Column Chromatography: This separation technique utilizes a stationary phase (like silica (B1680970) gel or alumina) and a mobile phase to separate the compounds based on their different affinities for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can be scaled up to purify larger quantities of the desired compound.
Q2: I have a crude mixture from a benzoylation reaction. Which purification method should I try first?
A2: For a typical crude reaction mixture where this compound is dissolved in an organic solvent, a simple acid-base wash is often the most effective initial step. Washing the organic solution with an aqueous basic solution, such as sodium bicarbonate, will convert the benzoic acid into its water-soluble salt, which will then partition into the aqueous layer.[1][2][3]
Q3: Why is benzoic acid a common byproduct in the synthesis of this compound?
A3: Benzoic acid is a frequent byproduct in reactions involving benzoyl chloride, a common reagent for introducing the benzoyl group.[1] Hydrolysis of any unreacted benzoyl chloride during the reaction or workup process leads to the formation of benzoic acid.
Troubleshooting Guides
Issue 1: Poor separation using liquid-liquid extraction.
Potential Cause & Solution:
-
Incorrect pH: The pH of the aqueous phase is critical for successful separation. For selective extraction of benzoic acid, the pH should be carefully controlled. A patented method suggests adjusting the pH of the aqueous solution containing both acids to a range of 9.5-12.0.[4] At this pH, both molecules are deprotonated and soluble in the aqueous phase. A subsequent extraction with a non-aqueous organic solvent can then selectively remove the benzoic acid.[4]
-
Inappropriate Organic Solvent: The choice of organic solvent is crucial for selective extraction. Solvents like chloroform, ether, benzene, and carbon tetrachloride have been reported to be effective for extracting benzoic acid from an alkaline aqueous solution.[4]
Experimental Protocol: Liquid-Liquid Extraction for Benzoic Acid Removal [4]
-
Dissolve the crude mixture containing this compound and benzoic acid in an aqueous solution.
-
Adjust the pH of the solution to between 9.5 and 12.0 using an alkaline solution (e.g., NaOH).
-
Add a non-aqueous organic solvent (see table below for solvent ratios).
-
Stir the mixture vigorously to ensure thorough mixing of the two phases.
-
Allow the layers to separate completely in a separatory funnel.
-
Drain the lower organic layer containing the benzoic acid.
-
The upper aqueous layer now contains the purified this compound.
-
Acidify the aqueous layer to precipitate the pure this compound, which can then be collected by filtration.
Table 1: Recommended Solvent Ratios for Extraction [4]
| Organic Solvent | Minimum Volume per 1g of Benzoic Acid |
| Chloroform | 4.5 mL |
| Ether | 3 mL |
| Benzene | 10 mL |
| Carbon Tetrachloride | 30 mL |
Issue 2: Benzoic acid co-precipitates during recrystallization.
Potential Cause & Solution:
-
Suboptimal Solvent System: The chosen solvent system may not have a significant enough solubility difference between this compound and benzoic acid at different temperatures. Experiment with various solvent systems. While specific data for this exact separation is limited, information on solvents for each compound can guide your choice. This compound has been recrystallized from dioxane/hexane mixtures.[5] Benzoic acid can be recrystallized from water.[6][7]
Table 2: Solubility Data for this compound [8][9]
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL | May require ultrasonication |
| Corn Oil | ≥ 2.08 mg/mL | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution |
Issue 3: Benzoic acid co-elutes with the product during column chromatography.
Potential Cause & Solution:
-
Standard Silica Gel Ineffective: Benzoic acid can be challenging to separate from polar compounds on standard silica gel.[10]
-
Modified Mobile Phase: Adding a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to your eluent can help to retard the benzoic acid on the column, allowing for better separation of your desired product.[10]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina, which can have a stronger interaction with the acidic benzoic acid.[10] Reversed-phase chromatography (e.g., RP-8 or RP-18) with an appropriate aqueous/organic mobile phase could also be an effective alternative.[11]
Visual Guides
Below are diagrams illustrating the workflows for the described purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. quora.com [quora.com]
- 4. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. merckmillipore.com [merckmillipore.com]
Improving the coupling efficiency of N-Benzoyl-L-aspartic acid in SPPS
This guide provides troubleshooting advice and frequently asked questions to improve the coupling efficiency of N-Benzoyl-L-aspartic acid and other sterically hindered amino acids during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Improving Coupling Efficiency of this compound
Researchers incorporating this compound into a peptide sequence may face challenges due to steric hindrance from the bulky benzoyl group and potential side reactions associated with the aspartic acid residue. This guide offers solutions to common problems.
Question: My coupling reaction with this compound is incomplete. How can I improve the yield?
Answer: Incomplete coupling is a common issue with sterically hindered amino acids. Here are several strategies to enhance coupling efficiency:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. For difficult couplings, standard reagents may not be sufficient. Consider using more powerful uronium/aminium or phosphonium-based reagents.[1]
-
Extend Reaction Times and Use Double Coupling: Allowing the coupling reaction to proceed for a longer duration (2-24 hours) can improve yields. If incomplete coupling persists, a second coupling step with fresh reagents can be performed.[2][3]
-
Increase Reagent Equivalents: Using a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can drive the reaction to completion.
-
Elevate the Reaction Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can help overcome the activation energy barrier for sterically hindered residues. However, this should be done cautiously as elevated temperatures can also increase the risk of side reactions like racemization.[3][4]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures of the growing peptide chain on the resin, improving accessibility for the incoming amino acid.
Question: I am observing significant side product formation when coupling this compound. What are the likely side reactions and how can I minimize them?
Answer: The primary side reaction to anticipate with an aspartic acid derivative is aspartimide formation, especially during the subsequent Fmoc deprotection step which uses a base like piperidine (B6355638).[5][6]
-
Aspartimide Formation: This occurs when the peptide backbone nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic succinimide (B58015) intermediate. This can lead to the formation of β-aspartyl peptides and racemization.[7]
Strategies to Minimize Aspartimide Formation:
-
Use a Bulky Side-Chain Protecting Group: While the N-benzoyl group is on the alpha-amino group, the side-chain carboxyl group of aspartic acid also requires protection (e.g., as a t-butyl (OtBu) ester). Using a bulkier protecting group on the side chain, such as 3-methyl-pent-3-yl (OMpe) or 2,4,4-trimethyl-pent-2-yl (Odmab), can sterically hinder the formation of the aspartimide ring.[5] More advanced protecting groups like β-trialkylmethyl esters have also shown to almost completely reduce aspartimide formation.[8]
-
Modify the Deprotection Conditions:
-
Use a lower concentration of piperidine in the deprotection solution (e.g., 10% instead of 20%).
-
Reduce the deprotection time.
-
Add a weak acid, such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt), to the deprotection solution to neutralize the basicity slightly without significantly slowing down Fmoc removal.[7]
-
Consider using alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine, though DBU can also catalyze aspartimide formation and should be used with caution.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for a sterically hindered amino acid like this compound?
A1: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices.[1][3] COMU, in particular, has been shown to be highly effective for difficult couplings, even at elevated temperatures.[3]
Q2: Can I use a carbodiimide (B86325) like DCC or DIC for coupling this compound?
A2: While carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) can be used, they are generally less reactive than uronium/aminium or phosphonium (B103445) reagents. If you use a carbodiimide, it is crucial to include an additive like HOBt or Oxyma Pure® to improve efficiency and reduce the risk of racemization.[1]
Q3: How does the choice of solvent affect the coupling efficiency?
A3: The solvent must be able to swell the resin and dissolve the reactants effectively.[9] N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. In cases of aggregation, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can be beneficial. For some difficult couplings, using a less polar solvent like dichloromethane (B109758) (DCM) can sometimes improve results, particularly with certain activators.[2]
Q4: What is "capping" and should I use it after attempting to couple this compound?
A4: Capping is the process of acetylating any unreacted amino groups on the resin-bound peptide chain to prevent them from reacting in subsequent coupling steps. This is highly recommended after a difficult coupling to avoid the formation of deletion sequences. A common capping agent is acetic anhydride (B1165640) with a base like N,N-diisopropylethylamine (DIPEA) in DMF.[9]
Data Summary
The following tables summarize the effectiveness of various coupling strategies for difficult sequences.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| HBTU/TBTU | High | Widely used, effective for most couplings.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HATU | Very High | Higher reactivity than HBTU, good for hindered couplings.[1] | More expensive than HBTU. |
| HCTU | Very High | Higher reaction rates than HBTU.[1] | |
| COMU | Extremely High | Excellent for very difficult sequences, effective at high temperatures.[3] | Higher cost. |
| DIC/HOBt | Moderate | Low cost, minimizes racemization with HOBt.[1] | Slower reaction rates, formation of insoluble DCU byproduct with DCC. |
Table 2: Strategies to Minimize Aspartimide Formation
| Strategy | Effectiveness | Key Considerations |
| Use of bulky side-chain protecting groups (e.g., OMpe, Odmab) | High | Can be more expensive and may require longer coupling times.[5] |
| Addition of HOBt to deprotection solution | Moderate | Can slightly slow down Fmoc deprotection.[7] |
| Reduced piperidine concentration/time | Moderate | May lead to incomplete Fmoc deprotection if not optimized. |
| Use of alternative bases (e.g., DPA) | High | Dipropylamine (DPA) has been shown to strongly reduce aspartimide formation compared to piperidine.[5] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.[9]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, proceed to a second coupling.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
(Optional) Capping: If the coupling is incomplete, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes to cap unreacted amines.
Protocol 2: Fmoc-Deprotection with Reduced Aspartimide Formation
-
Prepare Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Treat the peptide-resin with the prepared solution for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove the deprotection solution and byproducts.
Visualizations
Caption: Troubleshooting workflow for incomplete SPPS couplings.
References
- 1. bachem.com [bachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. SPPS Technology [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting low yield in N-Benzoyl-L-aspartic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Benzoyl-L-aspartic acid.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in the synthesis of this compound, typically performed via the Schotten-Baumann reaction, can arise from several factors ranging from reagent quality to reaction conditions and workup procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields are often traced back to one or more of the following issues:
-
Hydrolysis of Benzoyl Chloride: The acylating agent, benzoyl chloride, is highly reactive and susceptible to hydrolysis, especially under the aqueous basic conditions of the Schotten-Baumann reaction.[1]
-
Inadequate pH Control: The reaction requires a basic medium to neutralize the HCl generated.[2][3] If the pH is too low, the amine group of L-aspartic acid will be protonated, reducing its nucleophilicity. Conversely, a pH that is too high can accelerate the hydrolysis of benzoyl chloride.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in balancing the rate of the desired acylation against side reactions. Deviating from the optimal temperature range can negatively impact the yield.[4]
-
Formation of Side Products: The primary side product is often N-benzoyl-L-aspartyl aspartic acid, a dipeptide formed from the reaction of the product with unreacted L-aspartic acid.[4]
-
Poor Reagent Quality: Degradation of L-aspartic acid or benzoyl chloride can significantly reduce the yield.[1]
Q2: I suspect my benzoyl chloride is hydrolyzing. How can I minimize this?
A2: To minimize the hydrolysis of benzoyl chloride:
-
Use a Two-Phase System: The Schotten-Baumann reaction is often performed in a two-phase system (e.g., an organic solvent like dichloromethane (B109758) and water).[1] This keeps the concentration of benzoyl chloride in the aqueous phase low, reducing the rate of hydrolysis.
-
Controlled Addition: Add the benzoyl chloride to the reaction mixture gradually. This ensures that it reacts with the L-aspartic acid before it has a chance to hydrolyze.
-
Vigorous Stirring: Ensure efficient mixing between the organic and aqueous phases to promote the reaction between the reactants.
Q3: What is the optimal pH for this reaction, and how should I maintain it?
A3: The optimal pH for the N-benzoylation of L-aspartic acid is typically in the range of 9.2 to 12.0.[4] To maintain this pH:
-
Use a pH meter: Continuously monitor the pH of the reaction mixture.
-
Slow Addition of Base: Add a solution of a suitable base, such as sodium hydroxide (B78521), dropwise throughout the addition of benzoyl chloride to neutralize the generated HCl and maintain the desired pH.
Q4: How does temperature affect the reaction, and what is the recommended range?
A4: For similar reactions like the synthesis of N-benzyloxycarbonyl-L-aspartic acid, temperatures between 35°C and 55°C have been shown to produce high yields (exceeding 90%).[4] It is recommended to maintain the temperature within a narrow, optimized range, for instance, between 46°C and 50°C.[4] Higher temperatures can increase the rate of benzoyl chloride hydrolysis.
Q5: My final product is impure. What are the likely contaminants and how can I remove them?
A5: Common impurities include unreacted benzoic acid and the dipeptide byproduct, N-benzoyl-L-aspartyl aspartic acid.
-
Removal of Benzoic Acid: Benzoic acid can be removed by extraction with a non-aqueous organic solvent such as chloroform, ether, or benzene (B151609) after the reaction is complete and the product is in its salt form in the aqueous layer.[5]
-
Removal of the Dipeptide: The dipeptide can be hydrolyzed back to this compound and L-aspartic acid by heating the product mixture at an alkaline pH (e.g., pH 10.75-11.5 at 40-55°C).[5] The desired product can then be precipitated by acidification.
Quantitative Data on Reaction Conditions
The yield of N-acylated amino acids is highly dependent on the reaction conditions. The following table summarizes yields obtained for N-benzoylation of various amino acids under different protocols, which can serve as a benchmark for your experiments.
| Amino Acid | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| L-Valine | Benzoic Anhydride | Acetic Acid | Acetic Acid | 2 h (reflux) | 70 | [6] |
| L-Valine Methyl Ester | Benzoic Acid | DMAP, EDAC, Et3N | CH2Cl2 | Overnight (RT) | 85 | [6] |
| Various Amino Acids | Benzoyl Chloride | PEG-400/NaHCO3 | Water | 15 min (stir) | ~80 | [7] |
| L-Alanine | Benzoyl Chloride | PEG-400/NaHCO3 | Water | - | 90 | [7] |
| L-Phenylalanine | Benzoyl Chloride | PEG-400/NaHCO3 | Water | - | 88 | [7] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Schotten-Baumann reaction conditions adapted for this compound synthesis.
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
Procedure:
-
Dissolve L-aspartic acid: In a reaction vessel equipped with a stirrer, pH meter, and dropping funnel, dissolve L-aspartic acid in deionized water.
-
Adjust pH: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the slow addition of a sodium hydroxide solution (e.g., 2M).
-
Prepare Benzoyl Chloride Solution: In a separate flask, dissolve benzoyl chloride in an equal volume of an organic solvent like dichloromethane.
-
Reaction: While vigorously stirring the L-aspartic acid solution, slowly add the benzoyl chloride solution dropwise. Simultaneously, add sodium hydroxide solution dropwise to maintain the pH between 10 and 11.
-
Monitor Reaction: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).
-
Workup - Removal of Benzoic Acid: Once the reaction is complete, separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ether) to remove any unreacted benzoyl chloride and benzoic acid.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 with hydrochloric acid.
-
Isolation: The this compound will precipitate as a white solid. Collect the product by filtration, wash with cold water, and dry under vacuum.
Visualizing the Troubleshooting Process and Reaction
To further aid in understanding the experimental workflow and potential pitfalls, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 5. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. ijirset.com [ijirset.com]
Stability issues of N-Benzoyl-L-aspartic acid in solution
Welcome to the technical support center for N-Benzoyl-L-aspartic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common problems related to the stability of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my stock solution. | Hydrolysis: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, yielding L-aspartic acid and benzoic acid. This is accelerated by non-neutral pH and elevated temperatures. | Prepare stock solutions in a suitable organic solvent like DMSO and store at -20°C or -80°C for long-term stability.[][2] For aqueous buffers, prepare fresh solutions before each experiment and maintain a pH close to neutral if possible. |
| Appearance of unknown peaks in my HPLC analysis. | Degradation Products: The additional peaks are likely L-aspartic acid and benzoic acid, the hydrolysis products of this compound. | Confirm the identity of the peaks by running standards of L-aspartic acid and benzoic acid. Use a stability-indicating HPLC method to resolve the parent compound from its degradants (see Experimental Protocols section). |
| Variability in experimental results between batches of solutions. | Inconsistent Storage/Handling: Differences in storage time, temperature, or pH of the solution can lead to varying levels of degradation. | Standardize your solution preparation and storage procedures. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use freshly prepared aqueous solutions for critical experiments. |
| Precipitation in my aqueous solution. | Low Aqueous Solubility & pH Effects: this compound has limited solubility in water, which can be further influenced by the pH of the solution. | Ensure the concentration is within the solubility limits. The use of co-solvents may be necessary for higher concentrations. Adjusting the pH might alter solubility but be aware of its impact on stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the amide bond, which results in the formation of L-aspartic acid and benzoic acid.[3] This reaction is catalyzed by both acid and base.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, this compound should be stored as a solid at -20°C.[][2] Stock solutions are best prepared in anhydrous DMSO and stored at -20°C for up to one month or -80°C for up to six months.[] Aqueous solutions should be prepared fresh for each use.
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of this compound is significantly influenced by pH. The rate of hydrolysis is generally faster in both acidic and alkaline conditions compared to neutral pH. Studies on similar N-acyl amino acids show a complex pH-rate profile, indicating that both specific acid and base catalysis contribute to degradation.
Q4: Are there any known biological consequences of the degradation products?
A4: Yes, the degradation products have distinct biological activities.
-
L-aspartic acid is an excitatory neurotransmitter that can stimulate NMDA receptors.[4]
-
Benzoic acid and its derivatives are involved in various metabolic pathways in plants and can have antimicrobial properties.
The presence of these degradants in your solution could potentially lead to off-target effects in biological assays.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating HPLC method is the recommended approach to monitor the concentration of this compound and to detect and quantify its degradation products. A general protocol is provided in the Experimental Protocols section.
Quantitative Data Summary
Table 1: Qualitative Stability of this compound in Solution
| Condition | Solvent | Stability | Primary Degradation Pathway |
| Long-term Storage | Solid (-20°C) | High | - |
| Stock Solution | DMSO (-20°C) | Good (up to 1 month) | Minimal |
| Stock Solution | DMSO (-80°C) | High (up to 6 months) | Minimal |
| Aqueous Solution | Acidic Buffer (pH < 4) | Low | Acid-catalyzed hydrolysis |
| Aqueous Solution | Neutral Buffer (pH ~ 7) | Moderate | Slow hydrolysis |
| Aqueous Solution | Alkaline Buffer (pH > 8) | Low | Base-catalyzed hydrolysis |
| Elevated Temperature | Aqueous Solution | Low | Accelerated hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and experimental needs. It is based on a method for the related compound N-[(Benzyloxy)carbonyl]-L-aspartic acid.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Expected Elution Order: L-Aspartic Acid, this compound, Benzoic Acid (This should be confirmed with standards).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a robust stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Visualizations
References
Technical Support Center: High-Purity N-Benzoyl-L-aspartic Acid Crystallization
Welcome to the technical support center for the crystallization of N-Benzoyl-L-aspartic acid. This resource is designed for researchers, scientists, and professionals in drug development seeking to obtain high-purity crystalline material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound fails to crystallize and remains an oil or gum. What should I do?
A1: "Oiling out" is a common problem, particularly when impurities are present or if the solution is supersaturated at a temperature above the compound's melting point in the specific solvent system. Here are several strategies to induce crystallization:
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Trituration: Try stirring the oil with a non-polar solvent in which it is insoluble, such as hexanes or petroleum ether. This can often induce solidification.
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Solvent System Adjustment: Re-evaluate your solvent choice. If using a single solvent, consider a binary solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or a non-polar solvent) until turbidity appears. Gently heat to redissolve and then cool slowly.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline this compound, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
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Purity Check: Oiling out is frequently caused by impurities that depress the melting point. Consider an additional purification step, such as the alkaline hydrolysis and extraction detailed in the experimental protocols, before attempting recrystallization.
Q2: The crystallization happens too quickly, resulting in very fine needles or powder. How can I obtain larger crystals?
A2: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To promote the growth of larger, higher-purity crystals, you need to slow down the crystallization process.
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Reduce Supersaturation Rate: Cool the solution more slowly. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath.
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Use Less Anti-Solvent or Add it Slower: If using an anti-solvent method, add the anti-solvent dropwise and with efficient stirring to avoid localized high supersaturation.
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Increase Solvent Volume: Use slightly more of the "good" solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.
Q3: My final crystalline product has a low melting point and appears discolored. What are the likely impurities and how can I remove them?
A3: The most common impurities from the synthesis of this compound are unreacted benzoic acid and the dipeptide byproduct, N-benzoyl-L-aspartyl aspartic acid.
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Benzoic Acid Removal: Benzoic acid is more soluble in many organic solvents than this compound. A purification step involving solvent extraction can be effective. A procedure for this is detailed in the experimental protocols.[1]
-
Dipeptide Removal: The N-benzoyl-L-aspartyl aspartic acid dipeptide can be removed by alkaline hydrolysis. This process involves dissolving the crude product in a basic aqueous solution and gently heating it to break down the dipeptide. The desired this compound is then recovered by acidification. A detailed protocol is provided below.[1]
-
Recrystallization: After addressing the major impurities, a final recrystallization from a suitable solvent system, such as dilute ethanol (B145695) or a dioxane/hexane mixture, should yield a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on literature for similar N-benzoyl amino acids, a dilute aqueous ethanol solution is a good starting point.[2] Dissolving the compound in hot ethanol and then adding hot water until the solution becomes slightly turbid, followed by slow cooling, is a common and effective technique. For diastereomeric salt resolutions, 1,4-dioxane (B91453) has been used successfully.[3]
Q2: How can I assess the purity of my recrystallized this compound?
A2: Several analytical techniques can be used to determine the purity:
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 176°C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify any residual impurities.
Q3: What are the key safety precautions to take when working with the solvents mentioned in the protocols?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents mentioned (ethanol, methanol, acetone, ethyl acetate, dioxane, chloroform, ether, benzene, carbon tetrachloride) are flammable and/or toxic. Avoid inhalation of vapors and contact with skin. Refer to the Safety Data Sheet (SDS) for each solvent for detailed handling and disposal information.
Experimental Protocols
Protocol 1: Purification of Crude this compound
This protocol is designed to remove the common impurities, benzoic acid and N-benzoyl-L-aspartyl aspartic acid.
-
Alkaline Hydrolysis of Dipeptide:
-
Dissolve the crude this compound in an aqueous solution and adjust the pH to 10.75-11.5 using a suitable base (e.g., NaOH solution).
-
Heat the solution to 40-55°C and stir for approximately 30 minutes to hydrolyze the N-benzoyl-L-aspartyl aspartic acid impurity.[1]
-
Cool the solution to room temperature.
-
-
Extraction of Benzoic Acid:
-
To the cooled, basic aqueous solution, add a non-aqueous organic solvent such as chloroform, ether, or benzene.[1]
-
Stir the mixture vigorously to extract the benzoic acid into the organic layer.
-
Separate the organic layer. Repeat the extraction if necessary.
-
-
Isolation of Pure this compound:
-
Acidify the remaining aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)
This is a general protocol for the final purification of this compound.
-
Dissolution: In a suitable flask, dissolve the purified this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
Quantitative Data
The following table summarizes qualitative solubility information for this compound in various solvents. Quantitative data is limited in the public domain; therefore, experimental determination is recommended for process optimization.
| Solvent | Qualitative Solubility | Temperature | Reference |
| DMSO | Soluble (up to 250 mg/mL) | Room Temperature | [4][5] |
| Dilute Ethanol | Soluble with heating | Boiling | [2] |
| Water | Sparingly soluble | Room Temperature | |
| 1,4-Dioxane | Soluble with heating | Hot | [3] |
| Chloroform | Insoluble (used for extraction) | Room Temperature | [1] |
| Diethyl Ether | Insoluble (used for extraction) | Room Temperature | [1] |
| Benzene | Insoluble (used for extraction) | Room Temperature | [1] |
Visualizations
Troubleshooting Workflow for Crystallization Issues
Caption: A flowchart for troubleshooting common crystallization problems.
Logical Relationship for Purification Strategy
Caption: Workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
Technical Support Center: Analysis of N-Benzoyl-L-aspartic acid and its Impurities by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in N-Benzoyl-L-aspartic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the synthesis process or degradation. The primary synthesis-related impurities include:
-
Benzoic acid: A starting material or a byproduct of hydrolysis.
-
N-benzoyl-L-aspartyl aspartic acid: A dipeptide impurity formed during the coupling reaction.[1]
Degradation can also lead to the formation of isomers, such as:
-
N-Benzoyl-isoaspartic acid: Formed through the isomerization of the aspartic acid residue.
Q2: What is a typical starting point for developing an HPLC-MS method for this compound analysis?
A2: A common starting point is a reverse-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier to ensure good peak shape and MS compatibility. Formic acid (0.1%) is a preferred additive for LC-MS applications as it aids in protonation for positive ion mode mass spectrometry and is volatile.[2] A gradient elution, starting with a higher aqueous percentage and increasing the organic solvent percentage, is generally effective for separating the main component from its impurities.
Q3: Which ionization mode is most suitable for the analysis of this compound and its impurities?
A3: Electrospray ionization (ESI) is a robust choice for this compound and its related impurities. Given the presence of carboxylic acid groups, both positive and negative ion modes can be effective.
-
Positive Ion Mode ([M+H]⁺): Will readily form protonated molecules of the analyte and its impurities.
-
Negative Ion Mode ([M-H]⁻): Will form deprotonated molecules, which can be useful for confirmation.
The choice between positive and negative mode may depend on the specific impurities being targeted and the desired sensitivity.
Q4: How can I confirm the identity of a suspected impurity?
A4: The identity of an impurity can be confirmed by a combination of its retention time and its mass spectral data. Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the precursor ion of the suspected impurity and inducing fragmentation, the resulting product ion spectrum can provide characteristic fragments that help in identifying the molecule's structure. For example, the fragmentation pattern can reveal the loss of specific functional groups, such as water, carbon dioxide, or the benzoyl group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing) for this compound
-
Question: My chromatogram shows significant peak tailing for the main this compound peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase chromatography. Here are the potential causes and solutions:
| Potential Cause | Solution |
| Secondary Interactions | The acidic silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing tailing. Ensure the mobile phase pH is low enough (typically pH 2.5-3.5 with formic acid) to suppress the ionization of both the analyte and the silanol groups. Using a well-end-capped C18 column can also minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting. If the peak shape improves, column overload was the likely issue. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | Contamination at the head of the column or a void in the packing material can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination. |
Problem 2: Inconsistent Retention Times
-
Question: The retention times for my analyte and impurities are shifting between injections. What should I check?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be needed. |
| Mobile Phase Composition Issues | Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using an online mixer, check for proper functioning. |
| Fluctuating Column Temperature | Temperature affects retention time. Use a column oven to maintain a stable temperature throughout the analytical run. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and mobile phase composition. Perform regular maintenance on your HPLC system. |
Problem 3: No or Low MS Signal for the Analyte
-
Question: I am seeing a good peak in my UV chromatogram, but I am getting a very weak or no signal in my mass spectrometer. What could be the problem?
-
Answer: A discrepancy between UV and MS signals often points to issues with ionization or ion transmission.
| Potential Cause | Solution |
| Incorrect MS Source Parameters | Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, for your specific analyte and flow rate. |
| Mobile Phase Incompatibility with MS | Non-volatile buffers (e.g., phosphate (B84403) buffers) will contaminate the MS source and suppress the signal. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[2] |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal. Improve chromatographic separation to resolve the analyte from interfering matrix components. Sample preparation techniques like solid-phase extraction (SPE) can also help to clean up the sample. |
| Incorrect Mass Range | Ensure that the mass spectrometer is scanning over the correct m/z range to detect your analyte and its expected adducts (e.g., [M+H]⁺, [M+Na]⁺). |
Experimental Protocols
Representative HPLC-MS Method for Impurity Profiling
This protocol provides a general framework. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Range (MS1) | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Data Presentation
Table 1: Expected m/z Values for this compound and Key Impurities
Note: The exact retention times are method-dependent and should be determined experimentally.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Expected Retention Time Order |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 123.04 | 2 |
| This compound | C₁₁H₁₁NO₅ | 237.21 | 238.07 | 1 |
| N-benzoyl-L-aspartyl aspartic acid | C₁₅H₁₆N₂O₈ | 368.30 | 369.10 | 3 |
Table 2: Potential MS/MS Fragments for Identification
| Precursor Ion (m/z) | Compound | Potential Fragment Ion (m/z) | Neutral Loss |
| 238.07 | This compound | 220.06 | H₂O |
| 194.08 | CO₂ | ||
| 105.03 | C₄H₅NO₄ (Aspartic acid residue) | ||
| 123.04 | Benzoic Acid | 105.03 | H₂O |
| 77.04 | COOH | ||
| 369.10 | N-benzoyl-L-aspartyl aspartic acid | 351.09 | H₂O |
| 238.07 | C₄H₅NO₃ (Aspartic acid) | ||
| 105.03 | C₈H₉N₂O₅ (Aspartyl-aspartic acid residue) |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Benzoyl-L-aspartic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the biological performance of this compound and its analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug development endeavors.
Comparative Biological Activity: A Quantitative Overview
This compound and its derivatives have demonstrated notable potential as therapeutic agents. Their biological activities, particularly as anticancer and anti-inflammatory agents, have been the subject of various studies. The following table summarizes the quantitative data from comparative studies, focusing on the 50% inhibitory concentration (IC50) values, a key measure of a compound's potency.
| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |
| This compound | Anticancer | - | Data Not Available | - |
| Analog 1 (e.g., N-(p-toluoyl)-L-aspartic acid) | Anticancer | - | Data Not Available | - |
| Analog 2 (e.g., N-(4-chlorobenzoyl)-L-aspartic acid) | Anticancer | - | Data Not Available | - |
| This compound | Anti-inflammatory (COX-2 Inhibition) | - | Data Not Available | - |
| Analog 3 (e.g., N-(p-toluoyl)-L-aspartic acid) | Anti-inflammatory (COX-2 Inhibition) | - | Data Not Available | - |
| Analog 4 (e.g., N-(4-chlorobenzoyl)-L-aspartic acid) | Anti-inflammatory (COX-2 Inhibition) | - | Data Not Available | - |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has been identified as a potent inhibitor of tumor growth and an effective anticancer agent.[1] It is suggested to function as a kinase inhibitor, targeting protein kinases that are crucial in cell signaling pathways.[1] By inhibiting these kinases, this compound can induce apoptosis, or programmed cell death, in cancer cells.[1] Studies have indicated its effectiveness against various cancer cell lines, including Chinese hamster ovary (CHO) cells.[1]
The proposed mechanism of action for the anticancer activity of this compound and its analogs involves the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Anti-inflammatory Activity
This compound and its derivatives are also being investigated for their potential as anti-inflammatory agents. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may exert their effects by inhibiting key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the key biological activities discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
References
A Comparative Guide to N-Protecting Groups for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the base-catalyzed formation of aspartimide. This side reaction can lead to a mixture of impurities, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide, ultimately compromising yield and purity.[1][2] The choice of the N-protecting group for the aspartic acid side chain is therefore a critical parameter in the successful synthesis of aspartic acid-containing peptides.
This guide provides a comparative analysis of various N-protecting groups for the β-carboxyl group of aspartic acid, with a focus on their effectiveness in minimizing aspartimide formation. The information presented is supported by experimental data from peer-reviewed literature and aims to assist researchers in selecting the optimal protection strategy for their specific needs.
Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for Fmoc-deprotection in SPPS (e.g., piperidine (B6355638) treatment). The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the protected aspartic acid to form a five-membered succinimide (B58015) ring, with the concomitant loss of the protecting group.[2][3] This aspartimide intermediate is susceptible to racemization and subsequent nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptide impurities.[4][5] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic due to the low steric hindrance of glycine.[2][5]
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the aspartic acid side chain. The increased bulk of these groups physically obstructs the nucleophilic attack of the backbone amide nitrogen. The following tables summarize the performance of various protecting groups in preventing aspartimide formation in a model peptide sequence known to be highly susceptible to this side reaction.
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups in the Model Peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH
| Protecting Group | Aspartimide Formation (%) | D-Asp Content (%) | Reference |
| O-tert-butyl (OtBu) | High | High | [1] |
| O-3-methylpent-3-yl (OMpe) | Significantly Reduced | Reduced | |
| O-5-n-butyl-5-nonyl (OBno) | Virtually Eliminated | Very Low | [1] |
| Cyanosulfurylide (CSY) | Completely Suppressed | N/A | [1][2] |
Data represents typical values under standard Fmoc-SPPS conditions with extended piperidine treatment to simulate a long synthesis.[1][6]
Table 2: Performance of Bulky Ester Protecting Groups in the Scorpion Toxin II Peptide (VKDXYI) after Extended Piperidine Treatment
| C-terminal residue (X) | Protecting Group | Total Aspartimide-related Products (%) | D-Asp (%) | Reference |
| Gly | OtBu | 34.8 | 15.3 | |
| OMpe | 11.2 | 4.8 | ||
| OBno | 1.0 | 0.5 | ||
| Asn | OtBu | 16.5 | 7.9 | |
| OMpe | 1.8 | 0.9 | ||
| OBno | <0.1 | <0.1 | ||
| Arg | OtBu | 1.8 | 0.9 | |
| OMpe | 0.2 | 0.1 | ||
| OBno | <0.1 | <0.1 |
The data clearly demonstrates that increasing the steric bulk of the ester-based protecting group significantly reduces aspartimide formation and racemization, with OBno being the most effective.[1]
Protecting Group Profiles and Methodologies
Standard Protection: O-tert-butyl (OtBu)
The O-tert-butyl group is the most commonly used protecting group for the aspartic acid side chain due to its low cost and ease of use. However, its relatively low steric hindrance makes it prone to aspartimide formation in susceptible sequences.[4][5]
Bulky Ester Protecting Groups (OMpe, OEpe, OPhp, OBno)
To address the limitations of the OtBu group, a series of increasingly bulky trialkylcarbinol-based ester protecting groups have been developed.[1] These include 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-propyl-4-heptyl (OPhp), and 5-butyl-5-nonyl (OBno).[1] The increased steric bulk of these groups effectively shields the side-chain carbonyl, leading to a significant reduction in aspartimide formation.[1][7] The OBno group has been shown to virtually eliminate this side reaction even in the most challenging sequences.[1]
Non-Ester-Based Protection: Cyanosulfurylide (CSY)
The cyanosulfurylide (CSY) protecting group represents a novel strategy that completely prevents aspartimide formation.[1][2] By masking the carboxylic acid as a stable C-C bonded ylide, the electrophilicity of the side-chain carbonyl is eliminated, thus preventing the initial intramolecular cyclization.[1][2] The CSY group is stable to the standard conditions of Fmoc-SPPS but requires an orthogonal deprotection step using an oxidizing agent such as N-chlorosuccinimide (NCS).[1][6]
Backbone Protection: 2,4-dimethoxybenzyl (Dmb)
An alternative approach to preventing aspartimide formation is to protect the backbone amide nitrogen of the residue C-terminal to the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is a temporary protecting group that masks the amide nitrogen, preventing it from acting as a nucleophile.[2] This strategy is particularly effective for Asp-Gly sequences and is typically employed by using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block.[2][8] The Dmb group is cleaved during the final TFA-mediated cleavage from the resin.[2][6]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the synthesis of a model peptide on a Rink Amide resin.
-
Resin: Rink Amide AM resin.[6]
-
Scale: 0.1 mmol.[6]
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).[6]
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[6]
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[6]
Aspartimide Formation Stress Test
This protocol is used to evaluate the stability of different aspartic acid protecting groups under prolonged basic conditions.
-
After coupling the aspartic acid residue and the subsequent amino acid, wash the peptidyl-resin with DMF.[1]
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[1]
-
Wash the resin thoroughly with DMF and DCM, and then dry.[1]
-
Cleave the peptide from the resin as described in the general SPPS protocol.[1]
-
Analyze the crude peptide by HPLC to quantify the extent of aspartimide formation.[3]
Deprotection of Cyanosulfurylide (CSY) Group
This protocol is for the orthogonal deprotection of the CSY group after the peptide has been cleaved from the resin.
-
Dissolve the crude peptide containing the CSY-protected aspartic acid in a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).[6]
-
Add a solution of N-chlorosuccinimide (NCS) in acetonitrile dropwise (typically 1.1-1.5 equivalents per CSY group).[6]
-
Monitor the reaction by HPLC. The deprotection is usually complete within 30 minutes at room temperature.[6]
-
Quench any excess NCS with a scavenger such as methionine.[1]
Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol describes the incorporation of a backbone-protected dipeptide to prevent aspartimide formation at an Asp-Gly linkage.
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to the N-terminus of the growing peptide chain using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt).[8]
-
Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.[6]
-
The Dmb group is stable to the piperidine used for Fmoc deprotection and is removed during the final TFA cleavage step.[2][6]
Conclusion and Recommendations
The selection of an appropriate N-protecting group for aspartic acid is a critical decision in peptide synthesis. While the standard OtBu group may be suitable for sequences not prone to aspartimide formation, its use in challenging motifs can lead to significant impurities.[3] For sequences known to be problematic, particularly those containing Asp-Gly or other susceptible motifs, the use of sterically hindered protecting groups is highly recommended.[3]
-
Bulky Ester Groups (OMpe, OBno): These offer a straightforward and effective solution for suppressing aspartimide formation. Fmoc-Asp(OBno)-OH is particularly effective, virtually eliminating the side reaction in most cases, and is a strong recommendation for the synthesis of complex or aggregation-prone peptides.[1]
-
Cyanosulfurylide (CSY): This protecting group offers complete prevention of aspartimide formation.[1][2] However, it requires an additional orthogonal deprotection step, which may not be compatible with all peptide sequences (e.g., those containing methionine).[1]
-
Backbone Protection (Dmb): The use of dipeptide building blocks with backbone protection is a highly effective strategy for specific problematic linkages, such as Asp-Gly.[2][8]
By carefully considering the sequence of the target peptide and the information presented in this guide, researchers can make an informed decision on the most appropriate aspartic acid protection strategy to maximize the yield and purity of their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of HPLC and TLC for monitoring N-Benzoylation
Head-to-Head Comparison: HPLC vs. TLC for Monitoring N-Benzoylation
A Researcher's Guide to Selecting the Optimal Chromatographic Technique
The N-benzoylation reaction, a fundamental transformation in organic synthesis, involves the introduction of a benzoyl group onto a nitrogen atom, typically in an amine. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common analytical techniques employed for this purpose. This guide provides an objective, data-driven comparison to help researchers select the most appropriate method for their specific needs.
The N-Benzoylation Reaction: An Overview
N-benzoylation is a type of acylation, often exemplified by the Schotten-Baumann reaction, where an amine is treated with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2] A classic example is the reaction of aniline (B41778) with benzoyl chloride to form benzanilide.[1][3][4]
Reaction: Aniline + Benzoyl Chloride → (in NaOH aq.) → Benzanilide + HCl
Monitoring this reaction involves tracking the consumption of the starting materials (aniline) and the formation of the product (benzanilide) over time.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols for the N-benzoylation of aniline and its subsequent monitoring by both TLC and HPLC.
Synthesis of Benzanilide
-
In a flask, dissolve 2.5 mL of aniline in 25 mL of a 10% aqueous sodium hydroxide (B78521) solution.[3]
-
Add 3.5 mL of benzoyl chloride to the mixture portion-wise while vigorously stirring or shaking. The reaction is exothermic.[3][4]
-
Continue vigorous stirring for 10-15 minutes. The reaction is considered complete when the characteristic pungent smell of benzoyl chloride is no longer detectable.[1][3]
-
At designated time points (e.g., t=0, 5 min, 10 min, 15 min), an aliquot of the reaction mixture is withdrawn for analysis.
Monitoring by Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a solvent (mobile phase) moves up the plate.
Protocol:
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Quench the reaction by adding it to a vial containing ~1 mL of ethyl acetate (B1210297) and a small amount of water. Vortex and allow the layers to separate. The top organic layer will be used for TLC analysis.
-
TLC Plate Setup: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Aniline), "Co" (Co-spot), and "RM" (Reaction Mixture).[5]
-
Spotting: Using a capillary tube, spot a small amount of the prepared aniline solution on the "SM" lane. Spot the extracted reaction mixture aliquot on the "RM" lane. On the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[5]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 4:1). Ensure the solvent level is below the baseline.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][8][9][10] The disappearance of the starting material spot and the appearance of a new product spot in the "RM" lane indicate reaction progress.
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a stationary phase (packed in a column) and a liquid mobile phase, providing high-resolution and quantitative data.
Protocol:
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Quench the reaction by adding it to a vial containing 1.0 mL of acetonitrile. Vortex thoroughly.
-
Dilution: Perform a serial dilution (e.g., 1:100) of the quenched sample with the mobile phase to ensure the concentration is within the detector's linear range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm or 254 nm.
-
Run Time: 10 minutes.
-
-
Analysis: Identify peaks based on their retention times (Rt), which should be pre-determined using standards of aniline and benzanilide.[11] Quantify the relative amounts of starting material and product by integrating the peak areas. The percent conversion can be calculated from these areas.
Workflow Comparison
The following diagram illustrates the distinct workflows for monitoring the N-Benzoylation reaction using TLC and HPLC.
Caption: Comparative workflow for monitoring N-Benzoylation via TLC and HPLC.
Head-to-Head Performance Comparison
The choice between HPLC and TLC often depends on a trade-off between the need for quantitative data and practical constraints like speed, cost, and available resources.
| Parameter | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) |
| Analysis Time | Slower per sample (e.g., 10-15 min run time) | Very fast (e.g., 5-20 min for multiple samples)[12] |
| Quantitation | Excellent: Highly accurate and reproducible quantitative data from peak area integration.[13] | Qualitative/Semi-quantitative: Primarily visual; can be made quantitative with a densitometer.[6][13] |
| Sensitivity | High: Can detect analytes at very low concentrations (nanomolar to picomolar).[14] | Low: Less sensitive, typically requiring microgram to nanogram amounts for detection.[13] |
| Cost | High: Requires significant initial investment in instrumentation and ongoing costs for columns, high-purity solvents, and maintenance.[15] | Low: Minimal setup cost (chamber, plates, capillaries) and low solvent consumption.[12][13] |
| Ease of Use | Complex: Requires trained personnel for operation, method development, and troubleshooting. | Simple: Easy to learn and perform with minimal training.[13] |
| Throughput | High with an autosampler for sequential, unattended runs. | High for parallel analysis; multiple samples and standards can be run on a single plate.[13] |
| Solvent Consumption | Higher, especially during system equilibration and long run times. | Very low, typically only a few milliliters per plate. |
| Resolution | High: Superior separation of complex mixtures and closely related impurities.[16] | Lower: Generally provides lower separation efficiency compared to HPLC. |
Conceptual Data Output
To illustrate the difference in data output, consider a hypothetical time-course experiment for N-benzoylation:
Table 2: Illustrative Data from HPLC vs. TLC Monitoring
| Time Point | HPLC Data (% Peak Area) | TLC Data (Visual Observation) |
| 0 min | Aniline: 99.8%, Benzanilide: 0.2% | Strong aniline spot (Rf ~0.4), no product spot. |
| 5 min | Aniline: 45.5%, Benzanilide: 54.5% | Fainter aniline spot, new product spot visible (Rf ~0.6). |
| 15 min | Aniline: <0.1%, Benzanilide: 99.9% | Aniline spot is gone, strong product spot. |
Conclusion and Recommendations
Both HPLC and TLC are valuable tools for monitoring N-benzoylation, but they serve different primary purposes. The optimal choice depends entirely on the analytical objective.
-
Choose TLC for:
-
Rapid, qualitative checks: Quickly determining if a reaction has started, is progressing, or has gone to completion.
-
Reaction screening: Efficiently comparing multiple reaction conditions (e.g., different catalysts, temperatures) in parallel.
-
Solvent system optimization: A fast and inexpensive way to determine the best mobile phase for column chromatography purification.
-
-
Choose HPLC for:
-
Quantitative analysis: Accurately determining reaction kinetics, conversion rates, and yields.[13]
-
Purity assessment: Resolving and quantifying impurities, even at trace levels.[16]
-
Method validation and quality control: When precise, reproducible, and validated data is required for regulatory submissions or process control.
-
In a typical drug development workflow, TLC is often used in the early discovery phases for rapid screening, while HPLC becomes the indispensable tool for process development, scale-up, and quality control, where accuracy and precision are paramount.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 3. Benzanilide from aniline | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. How To [chem.rochester.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hplc retention times: Topics by Science.gov [science.gov]
- 12. imgroupofresearchers.com [imgroupofresearchers.com]
- 13. reddit.com [reddit.com]
- 14. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of N-Benzoyl-L-aspartic Acid and Its Derivatives: A Comparative Analysis
For Immediate Release
A comparative analysis of N-Benzoyl-L-aspartic acid and its derivatives reveals significant variations in their cytotoxic effects against human cancer cell lines. Notably, esterification of the carboxylic acid groups and modifications to the benzoyl moiety markedly influence the antiproliferative activity of these compounds. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and insights into the structure-activity relationships of this class of compounds.
Comparative Cytotoxicity Data
Recent studies have focused on the synthesis and cytotoxic evaluation of a series of N-acyl-L-aspartic acid dimethyl esters. These derivatives, where the benzoyl group is replaced by various aromatic acyl residues, have demonstrated selective and potent antiproliferative effects. The 50% growth inhibition (GI50) values for several of these compounds against the human acute monocytic leukemia cell line (THP-1) are summarized below.
| Compound | Acyl Group | GI50 (µM) against THP-1 Cells[1] |
| This compound dimethyl ester | Benzoyl | > 10 |
| Derivative 1 | 2,4-Dichlorobenzoyl | 7.6 |
| Derivative 2 | 3,4-Dichlorobenzoyl | 2.9 |
| Derivative 3 | 3,5-Dichlorobenzoyl | 1.3 |
| Derivative 4 | 4-Trifluoromethylbenzoyl | 4.4 |
| Derivative 5 | 1-Naphthoyl | 2.9 |
| Derivative 6 | 2-Naphthoyl | 1.5 |
| Derivative 7 | 2-Biphenylcarbonyl | 2.2 |
| Derivative 8 | 4-Biphenylcarbonyl | 1.7 |
Note: A lower GI50 value indicates higher cytotoxic activity.
Experimental Protocols
The evaluation of the antiproliferative activity of N-acyl-L-aspartic acid dimethyl esters was conducted using a standardized cytotoxicity assay. A detailed methodology is provided below.
Cell Culture and Treatment
-
Cell Line: The human acute monocytic leukemia cell line THP-1 was used for the cytotoxicity assessment.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Final concentrations in the cell culture medium were achieved by serial dilution, ensuring the final DMSO concentration did not exceed a level that would affect cell viability.
-
Exposure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.
-
Incubation: Following the treatment period, MTT solution was added to each well and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and the insoluble formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted hydrochloric acid).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Experimental Workflow
The general workflow for the synthesis and cytotoxic evaluation of N-acyl-L-aspartic acid derivatives is illustrated in the following diagram.
Caption: Workflow for Synthesis and Cytotoxicity Screening.
Signaling Pathways
The precise signaling pathways through which these N-acyl-L-aspartic acid dimethyl esters exert their cytotoxic effects have not been fully elucidated in the reviewed literature. However, the structural analogy of these compounds to farnesyl pyrophosphate suggests a potential interference with protein prenylation pathways.[1] Protein farnesylation is a critical post-translational modification for the function of many proteins involved in cell signaling, proliferation, and survival, such as Ras GTPases. Inhibition of farnesyltransferase, the key enzyme in this process, is a known strategy in cancer therapy.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Hypothetical Inhibition of the Ras Signaling Pathway.
Further research is necessary to confirm the exact molecular targets and delineate the specific signaling cascades affected by these cytotoxic this compound derivatives. The promising and selective activity of certain derivatives warrants deeper investigation into their mechanism of action for potential development as novel anticancer agents.
References
A Comparative Guide to the Synthesis of N-Benzoyl-L-aspartic Acid for Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of N-Benzoyl-L-aspartic acid, a key building block in the development of various bioactive molecules, is of paramount importance. This guide provides a detailed cost-benefit analysis of two common synthetic routes, supported by experimental data and protocols, to aid in the selection of the most appropriate method for specific research and development needs.
This compound and its derivatives are utilized in the synthesis of peptides and other pharmacologically relevant compounds.[1] Its role as a metabolite and its potential as an inhibitor of tumor growth further underscore its significance in biochemical and medicinal chemistry research.[] The choice of synthetic route can significantly impact the overall cost, time, and environmental footprint of a project. This comparison focuses on two primary methods: the Schotten-Baumann reaction using benzoyl chloride and a method employing benzoic anhydride (B1165640).
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a critical decision in chemical production, balancing factors such as yield, cost, safety, and environmental impact. Below is a summary of the key quantitative data for the two primary routes to this compound.
| Parameter | Route 1: Schotten-Baumann (Benzoyl Chloride) | Route 2: Benzoic Anhydride |
| Starting Materials | L-Aspartic Acid, Benzoyl Chloride, Base (e.g., NaOH) | L-Aspartic Acid, Benzoic Anhydride, Acetic Acid |
| Reaction Conditions | Aqueous basic medium (pH control is crucial), Room temperature or slightly elevated.[3] | Reflux in acetic acid.[4][5] |
| Reported Yield | Generally high, can exceed 80-90% under optimized conditions. | Yields can be variable, reported in the range of 70-75% for similar N-benzoyl amino acids.[4][5] |
| Key Byproducts | Benzoic acid, Di-acylated products.[6] | Acetic acid, unreacted benzoic anhydride. |
| Purification | Recrystallization, potential for extraction to remove benzoic acid.[6] | Evaporation of solvent followed by column chromatography or recrystallization.[4][5] |
| Safety Considerations | Benzoyl chloride is corrosive and a lachrymator. Reaction can be exothermic. | Benzoic anhydride is an irritant. Refluxing acetic acid requires careful handling. |
| Cost of Reagents | See Table 2 for a detailed cost breakdown. | See Table 2 for a detailed cost breakdown. |
Table 1: Comparison of Synthetic Routes to this compound
Cost-Benefit Analysis
A primary driver in the selection of a synthetic route is the cost of raw materials. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to fluctuation and may vary based on supplier and purity.
| Reagent | Route 1: Schotten-Baumann (Benzoyl Chloride) | Route 2: Benzoic Anhydride |
| L-Aspartic Acid | ~$85 - $240 / kg | ~$85 - $240 / kg |
| Benzoyl Chloride | ~$10 - $180 / kg | - |
| Benzoic Anhydride | - | ~$20 - $50 / kg (can be synthesized from benzoic acid) |
| Sodium Hydroxide (B78521) | ~$5 - $20 / kg | - |
| Acetic Acid | - | ~$10 - $30 / L |
| Dichloromethane (for extraction/purification) | ~$44 - $60 / L | ~$44 - $60 / L |
| Triethylamine (as a base alternative) | ~$25 - $75 / L | - |
| Estimated Total Reagent Cost per Mole of Product | Lower | Moderate |
Table 2: Estimated Reagent Costs for the Synthesis of this compound
The Schotten-Baumann approach using benzoyl chloride generally presents a more cost-effective route due to the lower price of benzoyl chloride compared to benzoic anhydride and the use of inexpensive sodium hydroxide as a base. However, the corrosive nature of benzoyl chloride and the need for careful pH control are important considerations. The benzoic anhydride route, while potentially more expensive in terms of the acylating agent, can be simpler to perform in terms of reaction setup, although purification may require more steps.
Experimental Protocols
Route 1: Synthesis of this compound via Schotten-Baumann Reaction
This method is adapted from the general procedure for the N-benzoylation of amino acids.
Materials:
-
L-Aspartic Acid
-
Benzoyl Chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-aspartic acid in a 10% aqueous solution of sodium hydroxide in an Erlenmeyer flask. The pH should be maintained in the alkaline range (pH 9-11).
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution while maintaining the temperature below 10°C.
-
Simultaneously, add a 10% NaOH solution dropwise to maintain the alkaline pH.
-
After the addition of benzoyl chloride is complete, continue stirring the mixture for 1-2 hours at room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Route 2: Synthesis of this compound using Benzoic Anhydride
This protocol is based on the synthesis of other N-benzoyl amino acids.[4][5]
Materials:
-
L-Aspartic Acid
-
Benzoic Anhydride
-
Glacial Acetic Acid
Procedure:
-
Suspend L-aspartic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add benzoic anhydride to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the acetic acid can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
Visualization of N-Acyl Amino Acid Signaling
This compound belongs to the broader class of N-acyl amino acids (NAAs), which are recognized as endogenous signaling molecules. While the specific signaling pathways for this compound are still under active investigation, the general mechanisms of NAA signaling provide a valuable framework. NAAs can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, and modulate inflammatory and pain responses.[7][8][9]
Caption: Proposed signaling pathways for N-acyl amino acids.
Conclusion
Both the Schotten-Baumann reaction with benzoyl chloride and the benzoic anhydride method are viable for the synthesis of this compound. The choice between them will depend on the specific priorities of the research or development team. For cost-sensitive projects and large-scale production, the Schotten-Baumann route is likely preferable, provided that appropriate safety measures are in place to handle benzoyl chloride. For smaller-scale laboratory synthesis where simplicity of execution is a higher priority, the benzoic anhydride method offers a reasonable alternative, albeit with potentially higher reagent costs and the need for more rigorous purification. Researchers should carefully consider the trade-offs between cost, yield, safety, and operational complexity when selecting their synthetic strategy.
References
- 1. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of N-Benzoyl-L-aspartic Acid and its Precursors
This guide provides a detailed spectroscopic comparison of N-Benzoyl-L-aspartic acid with its precursors, L-aspartic acid and benzoic acid. The analysis focuses on common spectroscopic techniques: Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | L-Aspartic Acid | Benzoic Acid | This compound |
| O-H stretch (Carboxylic Acid) | 3200-2850 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (Amine/Amide) | 3400-3250 | - | ~3300 |
| C-H stretch (Aromatic) | - | 3080-3030 | ~3060 |
| C-H stretch (Aliphatic) | ~2735 | - | 2960-2850 |
| C=O stretch (Carboxylic Acid) | ~1693 | 1700-1680 | ~1720 |
| C=O stretch (Amide I) | - | - | ~1650 |
| N-H bend (Amide II) | - | - | ~1540 |
| C=C stretch (Aromatic) | - | ~1600 | ~1600, ~1490 |
| C-O stretch (Carboxylic Acid) | ~1253 | 1320-1210 | ~1250 |
| C-N stretch | ~1145 | - | ~1150 |
| O-H bend (out-of-plane) | - | 960-900 | ~930 |
Table 2: ¹H NMR Spectral Data (ppm)
| Proton Environment | L-Aspartic Acid (in D₂O) | Benzoic Acid (in CDCl₃) | This compound (in DMSO-d₆) |
| -COOH | ~10-13 (broad s) | ~12.0 (s, 1H) | ~12.5 (broad s, 2H) |
| Aromatic C-H | - | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | ~7.9 (d, 2H), ~7.5 (m, 3H) |
| α-CH | ~3.9 (t, 1H) | - | ~4.8 (m, 1H) |
| β-CH₂ | ~2.7-2.8 (m, 2H) | - | ~2.9 (m, 2H) |
| Amide N-H | - | - | ~8.6 (d, 1H) |
Table 3: ¹³C NMR Spectral Data (ppm)
| Carbon Environment | L-Aspartic Acid (in D₂O) | Benzoic Acid (in CDCl₃) | This compound (in DMSO-d₆) |
| C=O (Carboxylic Acid) | ~174, ~177 | ~172.6 | ~173, ~171 |
| C=O (Amide) | - | - | ~167 |
| Aromatic C (quaternary) | - | ~129.4 | ~134 |
| Aromatic C-H | - | ~133.9, ~130.3, ~128.5 | ~131, ~128, ~127 |
| α-CH | ~51 | - | ~52 |
| β-CH₂ | ~36 | - | ~37 |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Reaction)
This compound is synthesized from L-aspartic acid and benzoyl chloride via the Schotten-Baumann reaction.
Materials:
-
L-Aspartic Acid
-
Benzoyl Chloride
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve L-aspartic acid in a 10% aqueous solution of sodium hydroxide in a flask, ensuring the solution is cool.
-
To this solution, add benzoyl chloride in small portions while vigorously stirring. The temperature of the reaction mixture should be maintained below room temperature.
-
Continue stirring for approximately 30 minutes after the addition of benzoyl chloride is complete.
-
After the reaction, acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent (e.g., hot water or ethanol-water mixture) to obtain the purified product.
-
Dry the purified crystals and determine the melting point.
Spectroscopic Analysis
FT-IR Spectroscopy: FT-IR spectra were recorded on an FT-IR spectrometer. Solid samples were prepared as KBr pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. L-aspartic acid was dissolved in deuterium (B1214612) oxide (D₂O), benzoic acid in deuterated chloroform (B151607) (CDCl₃), and this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Visualization of the Synthesis Pathway
The synthesis of this compound from its precursors can be visualized as a chemical transformation.
Caption: Reaction pathway for the synthesis of this compound.
Logical Workflow for Spectroscopic Analysis
The process of spectroscopic analysis follows a structured workflow to ensure accurate data acquisition and interpretation.
Caption: Workflow for the spectroscopic analysis of the compounds.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling N-Benzoyl-L-aspartic acid
This document provides immediate, procedural guidance for the safe handling and disposal of N-Benzoyl-L-aspartic acid, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must have side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Nitrile rubber gloves are a suitable material.[1] |
| Skin and Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to the chemical. |
| Respiratory Protection | Suitable Respirator | To be used to avoid breathing in dust or aerosols. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize risks during the handling of this compound.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Provide an accessible safety shower and eye wash station.[2]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Avoid Inhalation and Contact: Do not inhale dust or aerosols. Avoid contact with eyes and skin.[2]
-
Use in Ventilated Areas: Only handle the substance in areas with appropriate exhaust ventilation.[2]
-
Prevent Dust Formation: Take care to avoid the formation of dust and aerosols during handling.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate actions.
| Emergency Scenario | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Promptly seek medical attention.[2] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Accidental Release Measures:
-
Ensure Safety: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[2]
-
Clean-up: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal: Dispose of contaminated material according to the disposal plan outlined below.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.[2]
Recommended Storage Temperatures:
| Condition | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.
-
Follow all local, regional, and national regulations for chemical waste disposal.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C11H11NO5[2] |
| Molecular Weight | 237.21 g/mol [2][3] |
| Melting Point | 176°C[2] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
